Ac-rC Phosphoramidite-13C9,15N3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H64N5O9PSi |
|---|---|
分子量 |
914.0 g/mol |
IUPAC名 |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1,49+1,50+1,51+1 |
InChIキー |
QKWKXYVKGFKODW-URFSQHIQSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH]C(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃: A Tool for High-Resolution RNA Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Acetyl-ribocytidine (Ac-rC) Phosphoramidite-¹³C₉,¹⁵N₃, a critical reagent for the site-specific introduction of stable isotopes into synthetic RNA. Its application is paramount in advanced biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, for elucidating the structure, dynamics, and interaction mechanisms of RNA molecules at an atomic level. Such insights are invaluable for the development of novel RNA-based therapeutics and diagnostics.
Introduction to Isotopic Labeling in RNA Research
The study of RNA structure and dynamics is often challenged by the inherent properties of the molecule. In NMR spectroscopy, larger RNAs (>30 nucleotides) produce complex spectra with significant signal overlap and line broadening, making unambiguous resonance assignment and structural analysis difficult.[1][2][3]
Stable isotope labeling, using isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), is a powerful strategy to overcome these limitations.[1][2] By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier, NMR-active counterparts, researchers can simplify complex spectra and apply advanced multi-dimensional NMR techniques.[4][5] Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized building block designed for this purpose, enabling the precise insertion of a fully ¹³C- and ¹⁵N-labeled cytidine (B196190) nucleotide at any desired position within an RNA sequence via solid-phase chemical synthesis.[1]
Compound Specifications
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a high-purity reagent designed for automated RNA synthesis. The molecule consists of a ribocytidine nucleoside where the cytobase is uniformly labeled with nine ¹³C atoms and three ¹⁵N atoms. Key protecting groups, essential for the synthesis process, include an N-acetyl (Ac) group on the cytidine base, a 5'-dimethoxytrityl (DMT) group for protecting the primary hydroxyl, and a 2'-hydroxyl protecting group (commonly TBDMS or TOM).[1][6] The 3'-phosphoramidite moiety enables its covalent linkage to the growing RNA chain.
While specific batch characteristics may vary, the following table summarizes typical quantitative data for research-grade Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.
| Parameter | Typical Specification | Significance |
| Chemical Formula | C₄₇H₆₄N₂¹⁵N₃O₉PSi (with TBDMS group) | Defines the elemental composition of the molecule. |
| Molecular Weight | ~905.08 g/mol (with TBDMS group)[7] | Precise mass for experimental calculations. |
| Isotopic Enrichment | > 98% for ¹³C; > 98% for ¹⁵N | High isotopic purity is crucial for minimizing background noise and maximizing signal in NMR experiments. |
| Chemical Purity | > 98% (by HPLC and ³¹P NMR) | Ensures high efficiency in the coupling reaction and minimizes side products during synthesis. |
| Coupling Efficiency | > 98% | Critical for achieving high yields of the full-length target RNA sequence. |
| Appearance | White to off-white powder | Standard appearance for high-purity phosphoramidites. |
| Storage Conditions | -20°C, under Argon/Nitrogen[8][9] | Essential for preventing degradation from moisture and oxidation, preserving its reactivity. |
Experimental Protocols and Methodologies
The primary application of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is in the solid-phase chemical synthesis of RNA oligonucleotides. This method allows for the creation of RNA molecules with precisely placed isotopic labels, a significant advantage over enzymatic methods which typically result in uniform labeling.[1]
Solid-Phase RNA Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using a cycle of four chemical reactions for each nucleotide addition.
Key Steps:
-
DMT Removal (Deblocking): The 5'-DMT group of the nucleotide bound to the solid support is removed using a mild acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the next reaction.
-
Coupling: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, dissolved in an anhydrous solvent (e.g., acetonitrile), is activated by an agent like tetrazole and added to the column. The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing RNA chain. This step is monitored for coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in undesired deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each nucleotide in the desired sequence.
Deprotection and Purification
Following synthesis, the RNA is cleaved from the solid support, and all protecting groups (from the bases, phosphates, and 2'-hydroxyls) are removed using a multi-step chemical treatment (e.g., with ammonia/methylamine followed by a fluoride-containing reagent to remove 2'-hydroxyl protection). The final, fully deprotected, and labeled RNA product is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity for NMR analysis.[10]
Visualizing Workflows and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical frameworks.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 9. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Stable Isotope Labeling in Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of nucleic acids is a powerful and indispensable technique in modern molecular biology, biochemistry, and drug development. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts (such as ²H, ¹³C, and ¹⁵N), researchers can "tag" DNA and RNA molecules.[1] This labeling allows for the precise tracking and analysis of nucleic acid structure, dynamics, and interactions within complex biological systems. Unlike radioactive isotopes, stable isotopes are safe to use and do not decay over time, making them ideal for a wide range of applications, from elucidating metabolic pathways to characterizing drug-target interactions.[1] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of stable isotope labeling in nucleic acids.
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the introduction of a mass difference into a molecule without significantly altering its chemical properties. The most commonly used stable isotopes in nucleic acid research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] These isotopes can be incorporated uniformly, labeling all positions of a specific element, or selectively at specific atomic sites. The resulting mass shift allows labeled molecules to be distinguished from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Key Labeling Strategies
There are three primary strategies for introducing stable isotopes into nucleic acids: metabolic labeling, in vitro transcription, and chemical synthesis.
Metabolic Labeling
Metabolic labeling involves cultivating cells or organisms in a medium where the sole source of a particular element is a stable isotope. For nucleic acid labeling, this typically involves providing ¹⁵N-labeled ammonium (B1175870) chloride as the nitrogen source and/or ¹³C-labeled glucose as the carbon source.[2] The organisms then incorporate these isotopes into the building blocks of DNA and RNA—the nucleotides—through their natural metabolic pathways.[2]
Experimental Protocol: Metabolic Labeling of E. coli for ¹⁵N- and ¹³C-Labeled DNA/RNA
-
Prepare Minimal Media: Prepare M9 minimal medium without NH₄Cl and glucose. For ¹⁵N labeling, supplement the medium with ¹⁵NH₄Cl (1 g/L). For dual ¹³C/¹⁵N labeling, also supplement with [U-¹³C₆]-glucose (2-4 g/L).
-
Pre-culture: Inoculate a small volume of rich medium (e.g., LB) with a single colony of E. coli and grow to a high cell density.
-
Adaptation Culture: Inoculate a small volume of the prepared minimal medium containing the stable isotopes with the pre-culture. Grow overnight to allow the cells to adapt to the new medium.
-
Main Culture: Inoculate a larger volume of the isotope-containing minimal medium with the adaptation culture (e.g., a 1:100 dilution).
-
Growth and Induction: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.8-1.0. If expressing a specific nucleic acid-binding protein for interaction studies, induce protein expression at this stage.
-
Harvesting: Pellet the cells by centrifugation. The labeled nucleic acids can then be extracted and purified using standard molecular biology protocols.
In Vitro Transcription
For the production of labeled RNA, in vitro transcription is a widely used method. This technique utilizes a DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6) and isotopically labeled ribonucleoside triphosphates (rNTPs).[3] The RNA polymerase then synthesizes the complementary RNA strand using the labeled rNTPs as building blocks.
Experimental Protocol: In Vitro Transcription of ¹⁵N-Labeled RNA
-
Reaction Setup: At room temperature, combine the following reagents in a sterile, RNase-free microfuge tube:
-
Nuclease-free water
-
10x Transcription Buffer
-
¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Gently mix the reaction and incubate at 37°C for 2 to 4 hours. For short transcripts, a longer incubation may be beneficial.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C.
-
Purification: Purify the labeled RNA using methods such as phenol/chloroform extraction followed by ethanol (B145695) precipitation, or using commercially available RNA purification kits.
Chemical Synthesis (Phosphoramidite Method)
Chemical synthesis offers the highest degree of control over the placement of isotopic labels, allowing for site-specific labeling of oligonucleotides. The most common method is solid-phase phosphoramidite (B1245037) chemistry.[4] This process involves the sequential addition of nucleotide phosphoramidites, which can be custom-synthesized with isotopic labels at specific positions, to a growing nucleic acid chain attached to a solid support.[4]
Experimental Protocol: Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).
-
Deblocking: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid.
-
Coupling: The next ¹³C-labeled phosphoramidite is activated and coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Repeat Cycle: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).
Quantitative Data in Stable Isotope Labeling
A key advantage of stable isotope labeling is the ability to perform quantitative analyses. The following tables summarize important quantitative data for researchers working with isotopically labeled nucleic acids.
| Isotope | Natural Abundance (%) |
| ¹²C | 98.9 |
| ¹³C | 1.1 |
| ¹⁴N | 99.63 |
| ¹⁵N | 0.37 |
| ¹H | 99.98 |
| ²H (D) | 0.015 |
| Labeled Nucleotide | Isotope | Mass Shift (Da) |
| Adenosine Monophosphate (AMP) | Uniform ¹³C | +10 |
| AMP | Uniform ¹⁵N | +5 |
| Guanosine Monophosphate (GMP) | Uniform ¹³C | +10 |
| GMP | Uniform ¹⁵N | +5 |
| Cytidine Monophosphate (CMP) | Uniform ¹³C | +9 |
| CMP | Uniform ¹⁵N | +3 |
| Uridine Monophosphate (UMP) | Uniform ¹³C | +9 |
| UMP | Uniform ¹⁵N | +2 |
| Deoxythymidine Monophosphate (dTMP) | Uniform ¹³C | +10 |
| dTMP | Uniform ¹⁵N | +2 |
| Labeling Method | Typical Incorporation Efficiency (%) |
| Metabolic Labeling (E. coli) | >95% |
| In Vitro Transcription | >98% |
| Chemical Synthesis | >99% |
| Analytical Technique | Typical Sensitivity |
| Nuclear Magnetic Resonance (NMR) | Micromolar (µM) to Millimolar (mM) |
| Mass Spectrometry (MS) | Femtomole (fmol) to Picomole (pmol) |
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and biological pathways where stable isotope labeling of nucleic acids is applied.
References
- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.ca [promega.ca]
- 3. Single-molecule detection of transcription factor binding to DNA in real time: specificity, equilibrium, and kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
Navigating the Isotopic Landscape: A Technical Guide to Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in Advanced Research
For researchers, scientists, and drug development professionals, the precise incorporation of stable isotopes into nucleic acids is a cornerstone of modern molecular analysis. Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, a cytidine (B196190) phosphoramidite (B1245037) isotopically enriched with nine ¹³C atoms and three ¹⁵N atoms, offers a powerful tool for elucidating the structure, dynamics, and interactions of RNA. This in-depth guide provides a technical overview of this essential compound, including supplier information, pricing, and detailed experimental considerations.
Supplier and Pricing Overview
The availability and pricing of highly specialized isotopic compounds like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ can vary. The following table summarizes currently available information from prominent suppliers in the field. Researchers are advised to request quotes for the most up-to-date pricing and availability.
| Supplier | Product Description | Catalog Number | Price (USD) |
| MedchemExpress | Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ | - | Get Quote[1] |
| Cambridge Isotope Laboratories, Inc. (via Fisher Scientific) | 2'-DEOXYCYTIDINE PHOSPHORAMIDITE (¹³C₉, 98%; ¹⁵N₃, 98%) 95% CHEMICAL PURITY, 25 MG | - | $2,390.15 |
| Cambridge Isotope Laboratories, Inc. | Cytidine phosphoramidite (U-¹³C₉, 98%) CP 95% (10 mg) | CLM-11606-SL-10 | $623[2] |
| Cambridge Isotope Laboratories, Inc. | Cytidine phosphoramidite (U-¹³C₉, 98%) CP 95% (50 mg) | CLM-11606-SL-50 | $2,476[2] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information.
Core Principles and Applications
Stable isotope labeling of oligonucleotides with compounds like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is primarily utilized for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2][3] These techniques allow for detailed investigation of:
-
Three-Dimensional Structure Determination: Isotopic labels help to resolve spectral overlap in complex NMR spectra, enabling the precise determination of RNA structures.
-
Molecular Dynamics: The study of labeled nucleic acids can reveal insights into their conformational dynamics and how these change upon binding to proteins or small molecules.
-
Ligand Binding and Drug Interactions: By monitoring the chemical shift perturbations of the labeled nuclei, researchers can map the binding sites of drugs and other ligands on an RNA target.
The chemical synthesis of oligonucleotides using the phosphoramidite method facilitates the site-specific incorporation of these isotopic labels, offering a distinct advantage over enzymatic methods which are more suited for uniform labeling.[2][3]
Experimental Protocol: Site-Specific Isotope Labeling of RNA
The following provides a generalized methodology for the solid-phase synthesis of an RNA oligonucleotide containing a single Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ modification.
Materials and Reagents:
-
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
-
Unlabeled RNA phosphoramidites (A, G, C, U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Purification buffers and columns (e.g., HPLC)
Methodology:
-
Synthesizer Setup: The automated DNA/RNA synthesizer is loaded with the solid support, all necessary phosphoramidites (including the labeled Ac-rC), and reagent bottles.
-
Sequence Programming: The desired RNA sequence is programmed into the synthesizer, with the specific cycle for the incorporation of the ¹³C,¹⁵N-labeled cytidine being designated.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: The labeled Ac-rC phosphoramidite is activated and coupled to the 5'-hydroxyl of the chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length, labeled product.
-
Analysis: The purity and identity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a conceptual signaling pathway where a labeled oligonucleotide might be used.
Caption: Experimental workflow for the synthesis and application of an isotopically labeled oligonucleotide.
Caption: Conceptual pathway illustrating the use of a labeled RNA to study drug binding and its effect on translation.
References
The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry
Introduction
Phosphoramidite (B1245037) chemistry is the gold-standard method for the chemical synthesis of oligonucleotides, providing a rapid, automated, and highly efficient means to create custom DNA and RNA sequences.[1][2][3] Introduced in the early 1980s, this methodology revolutionized molecular biology by making synthetic DNA and RNA readily accessible for a vast array of applications, including PCR primers, gene synthesis, RNA interference, and therapeutic antisense oligonucleotides.[4][5] This guide provides an in-depth exploration of the core principles of phosphoramidite chemistry, tailored for researchers, scientists, and professionals in drug development.
The process is fundamentally a solid-phase synthesis technique, where the oligonucleotide is assembled sequentially on an inert solid support.[6][7] This approach is advantageous as it allows for the easy removal of excess reagents and by-products by simple washing and filtration steps, driving reactions to completion.[6][7] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[6][8]
Core Components of Synthesis
The success of phosphoramidite chemistry hinges on the clever use of protecting groups on the key building blocks, the nucleoside phosphoramidites, and their attachment to a solid support.
Nucleoside Phosphoramidites: The Building Blocks
Phosphoramidites are modified nucleosides that serve as the activated monomers for oligonucleotide synthesis.[1][] Their structure is specifically designed for controlled, stepwise addition to the growing DNA or RNA chain.[] A standard phosphoramidite monomer has several key features, each with a specific protective group to prevent unwanted side reactions.[1][10]
-
5'-Hydroxyl Group: Protected by a bulky, acid-labile dimethoxytrityl (DMT) group. This group is stable to the basic and neutral conditions of the synthesis cycle but can be removed cleanly with a mild acid to allow for the next coupling reaction.[1][11][12]
-
Phosphite (B83602) Moiety: The phosphorus atom is protected by a base-labile 2-cyanoethyl group, which prevents unwanted reactions at the phosphorus center during the synthesis cycles.[1][6][11] The phosphite is also attached to a diisopropylamino group, which acts as a good leaving group upon activation.[1][]
-
Exocyclic Amines: The exocyclic amino groups on the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during coupling.[6][11] Thymine (T) and Uracil (U) do not have exocyclic amines and thus require no protection.[11][12] Common protecting groups are base-labile and include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[5][11]
Solid Support
Oligonucleotide synthesis is carried out on a solid support, typically controlled-pore glass (CPG) or polystyrene.[6] The first nucleoside of the sequence is attached to this support via a linker molecule.[6] This immobilization allows for the easy purification of the growing oligonucleotide chain at each step by simply washing away excess reagents.[1]
The Four-Step Synthesis Cycle
The addition of each nucleotide to the growing chain is accomplished through a four-step cycle that is repeated until the desired sequence is assembled.[5][10] The typical efficiency of each coupling step is very high, often around 99%.[14]
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[8][14] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[6][10] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.[14] The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[6]
Step 2: Coupling (Activation)
In the coupling step, the next phosphoramidite monomer is added to the growing chain.[8] The phosphoramidite is first activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[3][14] The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group.[6][] The now highly reactive phosphoramidite intermediate is attacked by the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[6][] This reaction is very rapid, typically completed in about 30 seconds for standard DNA bases.[15]
Step 3: Capping
Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains (typically 0.1 to 1%) remain unreacted.[2][16] If these unreacted groups are not blocked, they can react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions, often called "(n-1) shortmers".[2][3] To prevent this, a capping step is performed to permanently block these unreacted 5'-OH groups.[2][7] This is typically done using a mixture of acetic anhydride, which acetylates the hydroxyl group, and N-methylimidazole (NMI) as a catalyst.[6][14][16] The resulting acetyl cap is unreactive in subsequent cycles.[14]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step and must be converted to a more stable phosphorus(V) species.[2][6] This is achieved by oxidation of the phosphite triester to a phosphate (B84403) triester.[7][17] The most common oxidizing agent is a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[2][6][15] The resulting phosphotriester backbone is stable for the remainder of the synthesis.[17]
Post-Synthesis: Cleavage and Deprotection
After the final phosphoramidite has been added and the last cycle is complete, the oligonucleotide is still attached to the solid support and all the protecting groups on the phosphates and nucleobases are still intact.[7] Two final steps are required to yield the final product.
-
Cleavage: The oligonucleotide is cleaved from the solid support. This is typically accomplished by treating the support with concentrated ammonium (B1175870) hydroxide (B78521), which cleaves the ester linkage between the 3'-end of the oligo and the support linker.[7]
-
Deprotection: The same ammonium hydroxide treatment, often with heating (e.g., 55°C for 5 hours), simultaneously removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination and the protecting groups from the exocyclic amines of the nucleobases.[6]
After these steps, the crude oligonucleotide product is in solution and ready for purification by methods such as HPLC or gel electrophoresis.[2]
Quantitative Data and Protocols
Table 1: Typical Reagents and Reaction Times for a Standard DNA Synthesis Cycle
| Step | Reagent(s) | Typical Concentration | Typical Time | Purpose |
| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 120 s | Removes the 5'-DMT protecting group. |
| Coupling | Phosphoramidite + Activator (e.g., ETT) in Acetonitrile | 0.02 - 0.1 M Amidite, 0.25 M Activator | 30 - 180 s | Forms the internucleotide phosphite triester bond.[15] |
| Capping | Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF | 10% / 10% / 80% | 20 - 45 s | Acetylates and blocks unreacted 5'-OH groups.[6] |
| Oxidation | Iodine in THF/Pyridine/Water | 0.015 - 0.02 M | 30 - 45 s | Oxidizes the phosphite triester to a stable phosphate triester.[6][15] |
Table 2: Common Deprotection Conditions
| Condition | Reagent | Temperature | Duration | Target Protecting Groups |
| Standard | Concentrated Ammonium Hydroxide | 55 °C | 5 - 8 hours | Cyanoethyl, Bz (A, C), iBu (G)[6] |
| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 5 - 10 minutes | Requires Acetyl-dC; removes Cyanoethyl, Ac (C), iBu (G), Bz (A).[18][19] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Used for sensitive dyes/modifications; requires Pac-dA, iPr-Pac-dG, Ac-dC.[18][19] |
Experimental Protocol: Standard Solid-Phase Synthesis Cycle
This protocol outlines the steps for a single cycle of oligonucleotide synthesis on an automated synthesizer.
-
Column Loading: A synthesis column containing the initial nucleoside bound to CPG solid support is placed on the automated synthesizer.
-
Reagent Priming: All reagent lines are primed to ensure accurate delivery to the synthesis column.
-
Initiation of Synthesis Cycle:
-
Deblocking: 3% Trichloroacetic acid in Dichloromethane is passed through the column for approximately 90 seconds to remove the 5'-DMT group. The column is then washed extensively with acetonitrile.
-
Coupling: The selected phosphoramidite monomer (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.25 M ETT in acetonitrile) are delivered simultaneously to the column. The reaction is allowed to proceed for 30-60 seconds. The column is then washed with acetonitrile.
-
Capping: Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF) solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step typically takes 30 seconds. The column is then washed with acetonitrile.
-
Oxidation: An oxidizing solution (0.02 M Iodine in THF/Pyridine/Water) is delivered to the column for 30 seconds to convert the phosphite triester to a stable phosphate triester. The column is then washed with acetonitrile.
-
-
Cycle Repetition: The synthesizer repeats the Deblocking, Coupling, Capping, and Oxidation steps for each subsequent monomer in the desired sequence.
-
Final Deblocking (Optional): After the final monomer is coupled, the synthesizer can be programmed to either leave the final DMT group on ("DMT-on" for purification purposes) or remove it ("DMT-off").[15]
-
Cleavage and Deprotection:
-
The column is removed from the synthesizer.
-
Concentrated ammonium hydroxide is passed through the column to cleave the oligonucleotide from the CPG support, collecting the solution in a sealed vial.
-
The vial is heated at 55°C for 5-8 hours to remove the base and phosphate protecting groups.
-
The solution is then dried down to yield the crude oligonucleotide pellet, ready for purification.
-
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. alfachemic.com [alfachemic.com]
- 11. journalirjpac.com [journalirjpac.com]
- 12. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. biotage.com [biotage.com]
- 17. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
Part 1: Phosphorodithioate (PS2) RNA Modification
An in-depth guide to PS2-RNA modifications for researchers, scientists, and drug development professionals. This document elucidates two distinct interpretations of "PS2-RNA modification": the incorporation of a phosphorodithioate (B1214789) (PS2) linkage into the RNA backbone and the phosphorylation of serine 2 (pS2) within the C-terminal domain (CTD) of RNA Polymerase II. Both modifications play crucial roles in gene regulation and present unique opportunities for therapeutic intervention.
Phosphorodithioate (PS2) RNA is a synthetic analog of natural RNA where both non-bridging oxygen atoms in the phosphate (B84403) backbone are replaced by sulfur atoms. This modification confers unique chemical and biological properties to the RNA molecule, making it a valuable tool in research and therapeutic development.
Core Concepts
The PS2 modification is an achiral alteration of the phosphodiester bond, which contrasts with the phosphorothioate (B77711) (PS) modification that creates a chiral center at the phosphorus atom. This lack of chirality simplifies synthesis and ensures a homogenous product. PS2-modified RNAs exhibit significant resistance to nuclease degradation, a major hurdle in the therapeutic application of RNA-based drugs like siRNAs and aptamers.[1][2]
The introduction of PS2 linkages can also modulate the affinity of RNA for protein binding partners. For instance, a single PS2 modification in a 19-mer hairpin RNA was shown to enhance its affinity for the MS2 phage coat protein by up to 71-fold. This enhanced affinity is primarily attributed to an increased association rate. The effects of PS2 modifications on binding are position-dependent, with some substitutions leading to significantly increased affinity while others have minimal or slightly negative effects.[1]
In the context of RNA interference (RNAi), siRNAs containing PS2 substitutions have demonstrated potent gene silencing activity. The effect of the modification is position-dependent, and in some cases, PS2-siRNAs have shown higher activity than their unmodified counterparts.[2] Furthermore, the incorporation of PS2 modifications enhances the stability of siRNA duplexes in serum.[2]
Quantitative Data
| Modification Parameter | Observation | Reference |
| Nuclease Resistance | Dinucleoside phosphorodithioates exhibit high resistance to nucleases. | [2] |
| Binding Affinity (MS2 system) | A single PS2 modification (PS2-14) resulted in a 71-fold improvement in KD for MS2 coat protein. | |
| Gene Silencing (BACE1 siRNA) | PS2-modified siRNAs decreased BACE1 expression to a range of 37.2–60.8% compared to 35.0% for wild-type siRNA. | [2] |
| Serum Stability | Incorporation of PS2 substitutions into siRNA duplexes increases their serum stability. | [2] |
Experimental Protocols
This protocol outlines the synthesis of RNA oligonucleotides containing phosphorodithioate linkages using a solid-phase thiophosphoramidite method.[2]
Materials:
-
Controlled pore glass (CPG) solid support (e.g., 1000 Å T support)
-
Standard 2′-O-TBDMS RNA phosphoramidites (A, C, G, U)
-
Protected ribonucleoside-3′-yl S-[β-(benzoylmercapto)ethyl] pyrrolidinothiophosphoramidite monomers
-
Anhydrous acetonitrile
-
Standard DNA/RNA synthesizer reagents (e.g., activator, capping reagents, oxidizing agent, deblocking agent)
-
Deprotection solution (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
-
FPLC or HPLC system for purification
Procedure:
-
Solid Support: Start with the desired nucleoside pre-loaded on the CPG solid support.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite (B1245037) monomer (either standard or thiophosphoramidite for PS2 linkage) in the presence of an activator. For standard nucleotides, use a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile.
-
Sulfurization: For the introduction of a PS2 linkage, a sulfurization step is performed using a sulfurizing agent.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: For standard phosphodiester linkages, an oxidation step is performed.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a deprotection solution like AMA.
-
Purification: The crude PS2-RNA product is purified by Fast Performance Liquid Chromatography (FPLC) or High-Performance Liquid Chromatography (HPLC).
-
Desalting: The purified PS2-RNA is desalted using reverse-phase HPLC.
-
Analysis: The final product is characterized by methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and polyacrylamide gel electrophoresis (PAGE).
Visualizations
References
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to DMT Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the routine and automated synthesis of DNA and RNA strands. Central to the success and fidelity of this methodology is the use of protecting groups, with the 5'-O-Dimethoxytrityl (DMT) group playing a pivotal role. This in-depth technical guide elucidates the critical function of DMT protection in oligonucleotide synthesis, detailing its mechanism of action, impact on synthesis efficiency, and its utility in purification.
The Core Principle: Directing the Synthesis
The synthesis of an oligonucleotide is a cyclic process where nucleotide monomers are sequentially added to a growing chain. This process requires precise control to ensure that the phosphoramidite monomers are added in the correct sequence and form the desired phosphodiester linkages. The DMT group serves as a temporary protecting group for the 5'-hydroxyl function of the nucleoside phosphoramidite.[1][2] Its primary functions are:
-
Enforcing Directionality: By blocking the 5'-hydroxyl group, the DMT group ensures that the coupling reaction occurs exclusively at the 3'-position of the incoming phosphoramidite with the free 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. This enforces a 3' to 5' direction of synthesis.[1][2]
-
Preventing Undesired Reactions: The bulky nature of the DMT group provides steric hindrance, preventing side reactions such as the unwanted polymerization of phosphoramidite monomers in solution.[3]
-
Facilitating Purification: The lipophilic nature of the DMT group is exploited in a common purification strategy known as "DMT-on" purification, which allows for the efficient separation of the full-length product from shorter, "failure" sequences.[4]
The Phosphoramidite Synthesis Cycle: A Four-Step Process
The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group is central to the first and last steps of each cycle.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support (or the previously added nucleotide). This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous, non-nucleophilic solvent like dichloromethane.[5] The acid cleaves the ether linkage, releasing the DMT cation, which is a brightly colored orange species that can be quantified spectrophotometrically at around 495 nm to monitor the coupling efficiency of the previous cycle in real-time.[6]
Step 2: Coupling
Following detritylation, the now-free 5'-hydroxyl group of the support-bound oligonucleotide is ready to react with the next phosphoramidite monomer. The incoming phosphoramidite, with its 5'-hydroxyl protected by a DMT group, is activated by a weak acid catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[2] The activated phosphoramidite then rapidly couples with the free 5'-hydroxyl of the growing chain, forming a phosphite (B83602) triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[7]
Step 3: Capping
To prevent the elongation of any chains that failed to undergo coupling in the previous step ("failure sequences"), a "capping" step is introduced. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[3] This acetylation renders the unreacted hydroxyl groups inert to subsequent coupling reactions, preventing the formation of oligonucleotides with internal deletions (n-1 sequences).
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a mild oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[8] This oxidation step completes the synthesis cycle, and the entire four-step process is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Analysis of Key Parameters
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to DMT protection and the overall synthesis process.
Table 1: Comparison of Detritylation Reagents and Depurination Rates
| Detritylation Reagent | Concentration | Depurination Half-Time (dG-pT dimer) | Relative Depurination Rate (vs. 3% DCA) |
| Dichloroacetic Acid (DCA) | 3% in CH₂Cl₂ | > 10 hours | 1x |
| Dichloroacetic Acid (DCA) | 15% in CH₂Cl₂ | ~3.3 hours | ~3x faster |
| Trichloroacetic Acid (TCA) | 3% in CH₂Cl₂ | ~2.5 hours | ~4x faster |
Data synthesized from studies on CPG-bound intermediates.[9][10][11] Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar, is a potential side reaction during the acidic detritylation step. While stronger acids or higher concentrations can lead to faster detritylation, they also increase the rate of depurination, which can lead to chain cleavage and a lower yield of the final product.[9][10]
Table 2: Typical Coupling Efficiencies with Different Activators
| Activator | Typical Concentration | Average Coupling Efficiency |
| 1H-Tetrazole | 0.45 M | >98.0% |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M | >99.0% |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | >99.5% |
| Benzylthiotetrazole (BTT) | 0.3 M | >99.0% |
Coupling efficiencies are dependent on various factors including the phosphoramidite, solid support, and synthesizer conditions.[5][12] The choice of activator can influence the rate and efficiency of the coupling reaction. More nucleophilic activators like DCI can lead to faster coupling times and higher efficiencies, which is particularly beneficial for the synthesis of long oligonucleotides.[3][5]
Table 3: Purity of Oligonucleotides with Different Purification Strategies
| Purification Strategy | Principle | Typical Purity of Full-Length Product |
| DMT-on Reverse-Phase HPLC | Separation based on the hydrophobicity of the DMT group. Full-length products with the DMT group are retained longer than failure sequences without it. | >90-99%[13] |
| DMT-off Anion-Exchange HPLC | Separation based on the charge of the phosphate backbone. Longer oligonucleotides have a greater negative charge and are retained longer. | >95% |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size. | >98% |
| Solid-Phase Extraction (SPE) Cartridge (DMT-on) | Rapid purification based on the hydrophobicity of the DMT group. | 70-80% |
Purity is dependent on the length and sequence of the oligonucleotide, as well as the efficiency of the synthesis.[14][15] The "DMT-on" purification strategy, which leverages the hydrophobic nature of the DMT group, is a powerful and widely used method for isolating the desired full-length oligonucleotide from the crude synthesis mixture.[4]
Experimental Protocols
The following are generalized protocols for the key steps in a standard 1 µmol scale solid-phase oligonucleotide synthesis. Actual parameters may vary depending on the specific synthesizer, reagents, and the oligonucleotide sequence.
Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile (B52724) (ACN).
-
Deliver the detritylation solution to the synthesis column and allow it to react for 60-120 seconds.
-
Collect the eluent containing the DMT cation for spectrophotometric analysis of coupling efficiency (optional).
-
Wash the solid support thoroughly with anhydrous ACN to remove all traces of acid.
-
Coupling
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous ACN.
-
0.45 M solution of an activator (e.g., 1H-Tetrazole) in anhydrous ACN.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for 30-180 seconds.
-
Wash the solid support with anhydrous ACN.
-
Capping
-
Reagents:
-
Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).
-
Capping Reagent B: 16% N-Methylimidazole in THF (w/v).
-
-
Procedure:
-
Deliver an equal volume of Capping Reagent A and Capping Reagent B to the synthesis column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the solid support with anhydrous ACN.
-
Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).
-
Procedure:
-
Deliver the oxidation solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the solid support with anhydrous ACN.
-
Visualizing the Process
The following diagrams illustrate the logical flow and workflow of DMT protection in oligonucleotide synthesis.
Conclusion
The 4,4'-dimethoxytrityl (DMT) protecting group is an indispensable component of modern oligonucleotide synthesis. Its clever design, featuring acid lability, steric bulk, and a chromophoric cation, enables the highly efficient and controlled stepwise addition of nucleotides that is the hallmark of the phosphoramidite method. Furthermore, its utility extends beyond the synthesis cycle, providing a powerful handle for the purification of the final product. A thorough understanding of the role and chemistry of the DMT group is fundamental for any researcher or professional involved in the synthesis of oligonucleotides for research, diagnostic, or therapeutic applications. By optimizing the conditions for its removal and leveraging its properties, the synthesis of high-quality, full-length oligonucleotides can be routinely achieved.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the Storage Conditions for Labeled Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions and handling procedures for labeled phosphoramidites to ensure their stability and integrity for successful oligonucleotide synthesis. Labeled phosphoramidites are critical reagents in various research and drug development applications, and their proper storage is paramount to obtaining reliable and reproducible results.
Core Concepts: Understanding Phosphoramidite (B1245037) Instability
The stability of phosphoramidites, including those labeled with fluorescent dyes or other moieties, is primarily challenged by two main degradation pathways: hydrolysis and oxidation. These chemical processes lead to the formation of impurities that can significantly compromise the efficiency of oligonucleotide synthesis and the quality of the final product.[1]
-
Hydrolysis: The phosphoramidite functional group is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of moisture in solvents or on glassware can lead to this degradation.[1][2] The rate of hydrolysis can be influenced by the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being particularly prone to degradation.[1][3] Studies have indicated that the degradation of dG phosphoramidites can even be autocatalytic.[1][3]
-
Oxidation: The trivalent phosphorus (P(III)) center in the phosphoramidite molecule is readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air.[1] This oxidation renders the phosphoramidite inactive for the coupling reaction during oligonucleotide synthesis.[1]
-
Light Sensitivity: For fluorescently labeled phosphoramidites, exposure to light can lead to photobleaching and degradation of the fluorescent dye, diminishing the signal in downstream applications.[4][5]
Recommended Storage Conditions
To mitigate degradation, it is crucial to adhere to strict storage and handling protocols that minimize exposure to moisture, oxygen, and light.
Table 1: Recommended Storage Conditions for Labeled Phosphoramidites
| Form | Temperature | Atmosphere | Key Considerations |
| Solid (Powder or Oil) | -20°C or lower[1][6] | Inert (Argon or Nitrogen)[1] | Avoid frost-free freezers due to temperature cycling. Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
| Solution | -20°C[1][6] | Inert (Argon or Nitrogen)[1] | Use high-quality anhydrous acetonitrile (B52724) (<30 ppm water).[1][7] For critical applications, consider further drying the solvent with 3Å molecular sieves.[1][7] |
| Labeled (Light-Sensitive) | -20°C[4][5] | Inert (Argon or Nitrogen) & Dark | Store in amber vials or protect from light by wrapping in foil.[4][5] |
Experimental Protocols for Stability Assessment
Regular assessment of the purity and stability of labeled phosphoramidites is essential for ensuring successful oligonucleotide synthesis. The following are key experimental protocols for this purpose.
1. Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.[1]
-
Methodology:
-
Sample Preparation: Prepare samples at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile.[8] To minimize on-column degradation, it is recommended to include a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) in the diluent.[1]
-
Column: A C18 column is typically used for separation.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV absorbance is monitored at a wavelength appropriate for the nucleobase and any attached label.
-
-
Data Interpretation: A pure phosphoramidite will typically exhibit two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[1] The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate species.[1]
2. Mass Spectrometry (MS) for Identity Confirmation and Impurity Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the identity of the phosphoramidite and identifying any degradation products by their mass-to-charge ratio.
-
Methodology:
-
LC-MS analysis is often performed in conjunction with HPLC.
-
The eluent from the HPLC column is directed into the mass spectrometer.
-
Mass spectra are acquired for the peaks of interest.
-
-
Data Interpretation: The mass spectrum of the main peak should correspond to the expected molecular weight of the phosphoramidite. The masses of any impurity peaks can help to identify the specific degradation products.
3. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a valuable technique for directly observing the phosphorus center and distinguishing between the desired P(III) phosphoramidite and its P(V) oxidation product.
-
Methodology:
-
Sample Preparation: Dissolve the phosphoramidite sample in an appropriate deuterated solvent (e.g., acetonitrile-d₃).
-
Acquisition: Acquire the ³¹P NMR spectrum.
-
-
Data Interpretation: The phosphoramidite P(III) species will have a characteristic chemical shift (typically around 140-150 ppm). The oxidized P(V) species will appear at a different chemical shift (typically around 0-10 ppm). The relative integration of these peaks can be used to quantify the extent of oxidation.
Visualizing Degradation and Experimental Workflows
Diagram 1: Primary Degradation Pathways of Phosphoramidites
Caption: Primary degradation pathways of labeled phosphoramidites.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of labeled phosphoramidites.
By understanding the factors that contribute to the degradation of labeled phosphoramidites and implementing stringent storage and handling protocols, researchers can ensure the high quality and reactivity of these critical reagents, leading to more reliable and successful outcomes in their research and development endeavors. Regular analytical assessment is a key component of a robust quality control strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for Incorporating Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the isotopically labeled N⁴-acetylcytidine phosphoramidite (B1245037), Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, into synthetic RNA oligonucleotides. This document outlines the significance of N⁴-acetylcytidine, the utility of stable isotope labeling, and detailed protocols for synthesis, deprotection, purification, and analysis.
Introduction to N⁴-acetylcytidine (ac⁴C) and Stable Isotope Labeling
N⁴-acetylcytidine (ac⁴C) is a post-transcriptional RNA modification that plays a crucial role in various biological processes.[1][2] It is found in different types of RNA, including tRNA, rRNA, and mRNA, where it contributes to RNA stability, enhances protein translation fidelity, and influences gene expression.[2][3] The acetylation at the N4 position of cytidine (B196190) is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in humans.[1]
The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into RNA molecules provides a powerful tool for quantitative analysis using mass spectrometry and for structural studies by NMR spectroscopy.[4][5] The use of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ allows for the site-specific introduction of a heavily labeled N⁴-acetylcytidine, enabling precise tracking and quantification of RNA in complex biological systems.[6]
Properties of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized reagent designed for use in standard automated solid-phase oligonucleotide synthesis.[7] Key properties are summarized in the table below.
| Property | Description |
| Product Name | Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N⁴-acetyl-2'-O-TBDMS-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, fully labeled with ¹³C and ¹⁵N in the cytidine moiety. |
| Isotopic Labeling | 9 Carbon-13 atoms and 3 Nitrogen-15 atoms in the cytidine base and ribose sugar. |
| Molecular Weight | Varies by supplier, typically around 900 g/mol . |
| Application | Site-specific incorporation of an isotopically labeled N⁴-acetylcytidine into synthetic RNA oligonucleotides.[6] |
| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture.[7] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) for use in oligonucleotide synthesis. |
Experimental Protocols
The following sections provide detailed protocols for the incorporation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ into RNA oligonucleotides.
The synthesis of RNA oligonucleotides incorporating the labeled phosphoramidite is performed using standard automated phosphoramidite chemistry.[8][9] The general workflow is depicted below.
Caption: Workflow for RNA synthesis incorporating Ac-rC Phosphoramidite.
Protocol:
-
Preparation of Reagents:
-
Dissolve Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and other standard RNA phosphoramidites (A, G, U) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Ensure all other reagents (activator, capping, oxidation, and deblocking solutions) are fresh and properly installed on the synthesizer.
-
-
Automated Synthesis Cycle:
-
The synthesis is performed on a solid support (e.g., CPG) in a column.
-
Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[9]
-
Coupling: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is activated (e.g., with 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.[9]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water).[9]
-
This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The acetyl (Ac) group on the cytidine is labile and requires specific deprotection conditions to ensure its removal without modifying other bases.[11][12]
Caption: General scheme for cleavage and deprotection of RNA.
Recommended Deprotection Conditions:
| Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | Highly efficient for removing the Ac group.[13] Recommended for standard oligonucleotides. |
| Standard | Concentrated Ammonium (B1175870) Hydroxide (28-30%) | 55°C | 8-12 hours | A more traditional method.[11] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Suitable for oligonucleotides containing sensitive modifications that are not compatible with AMA or ammonium hydroxide.[13] |
Protocol:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the chosen deprotection solution (e.g., 1 mL of AMA).
-
Incubate the vial at the recommended temperature and duration as specified in the table above.
-
After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
2'-O-TBDMS Deprotection: Resuspend the dried pellet in a suitable reagent for removing the 2'-O-tert-butyldimethylsilyl group (e.g., triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or neat TEA·3HF). Incubate according to the reagent manufacturer's protocol (e.g., 65°C for 2.5 hours).
-
Quench the reaction and precipitate the RNA oligonucleotide (e.g., using n-butanol or an appropriate buffer and ethanol).
Purification of the final RNA product is critical to remove truncated sequences and contaminants. The purity and identity of the labeled RNA should be confirmed by analytical techniques.
Purification:
-
High-Performance Liquid Chromatography (HPLC): Ion-pairing reversed-phase (IP-RP) HPLC is a common and effective method for purifying RNA oligonucleotides, providing high resolution.[14]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used, especially for longer oligonucleotides, followed by extraction from the gel.[15]
Analysis:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass shift corresponding to the ¹³C₉,¹⁵N₃ labeling will confirm the successful incorporation of the Ac-rC phosphoramidite.[4][16]
-
Analytical HPLC or UPLC: Used to assess the purity of the final product.
Applications of ¹³C,¹⁵N-Labeled Ac-rC RNA
RNA oligonucleotides containing site-specifically incorporated Ac-rC-¹³C₉,¹⁵N₃ are valuable tools for a range of applications:
-
Quantitative Mass Spectrometry: The labeled oligonucleotide can serve as an internal standard for the absolute quantification of naturally occurring ac⁴C-modified RNA in biological samples.[4]
-
NMR Spectroscopy: Isotopic labels aid in resolving spectral overlap and are used to study the structure and dynamics of RNA molecules and their complexes with proteins or other ligands.[5]
-
Metabolic Labeling Studies: Used as tracers to study the metabolic pathways and turnover rates of specific RNA molecules in cells.[17]
-
Drug Development: Facilitates the study of drug-RNA interactions and the mechanism of action of RNA-targeting therapeutics.
References
- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. Characterization and quantification of RNA post-transcriptional modifications using stable isotope labeling of RNA in conjunction with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Rapid purification of RNA secondary structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹³C and ¹⁵N, into RNA oligonucleotides is a powerful technique for elucidating the structure, dynamics, and molecular interactions of RNA. Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized building block designed for the introduction of a fully isotopically labeled cytidine (B196190) nucleotide at a specific position within a synthetic RNA molecule. The acetyl (Ac) protecting group on the exocyclic amine of cytidine allows for rapid deprotection, streamlining the overall synthesis process. This phosphoramidite (B1245037) is particularly valuable for advanced biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based applications, aiding in drug discovery and the functional analysis of RNA.
The primary application of RNA oligonucleotides site-specifically labeled with ¹³C and ¹⁵N is in NMR spectroscopy. The isotopic labels provide a means to overcome the inherent challenges of spectral overlap in larger RNA molecules, enabling the unambiguous assignment of resonances and the detailed study of molecular structure and dynamics at an atomic level.
Product Specifications and Performance Data
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a high-purity reagent suitable for automated solid-phase RNA synthesis. The following tables summarize its key specifications and typical performance data.
Table 1: Product Specifications for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
| Parameter | Specification |
| Chemical Formula | C₄₉H₅₈N₅O₉P |
| Molecular Weight | 909.98 g/mol (as ¹²C, ¹⁴N) + isotopic enrichment |
| Appearance | White to off-white powder |
| Purity (³¹P NMR) | ≥ 98% |
| Isotopic Enrichment | ¹³C: ≥ 98% at all 9 carbon positions¹⁵N: ≥ 98% at all 3 nitrogen positions |
| Protecting Groups | 5'-DMT, N⁴-Acetyl, 2'-TBDMS |
| Storage | Store at -20°C in a desiccated environment |
Table 2: Performance Data in Solid-Phase RNA Synthesis
| Parameter | Typical Value | Method of Analysis |
| Coupling Efficiency | > 99% | Trityl Cation Assay |
| Solution Stability | > 24 hours in anhydrous acetonitrile (B52724) | ³¹P NMR |
| Final Product Purity | High | HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the general procedure for incorporating Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ into an RNA sequence using an automated DNA/RNA synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
-
Standard RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)
-
Oxidizing agent (e.g., Iodine solution)
-
Deblocking agent (e.g., Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Dissolve Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and other RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration for your synthesizer. Install the phosphoramidite vials on the synthesizer.
-
Synthesizer Setup: Program the desired RNA sequence into the synthesizer, specifying the cycle at which the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ will be introduced.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing RNA chain on the solid support.
-
Coupling: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is activated and coupled to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Chain Elongation: The cycle is repeated until the full-length RNA sequence is assembled.
-
Final Deblocking: The terminal 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage and Deprotection of the Labeled RNA
Materials:
-
Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile
Procedure:
-
Cleavage from Solid Support: Transfer the CPG support with the synthesized RNA to a screw-cap vial. Add the AMA solution and incubate at 65°C for 15 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.
-
Supernatant Collection: Carefully transfer the supernatant containing the RNA to a new tube.
-
Drying: Evaporate the AMA solution to dryness using a vacuum concentrator.
-
2'-TBDMS Deprotection:
-
Resuspend the dried RNA pellet in a solution of DIPEA, TEA·3HF, and DMSO.
-
Incubate at 65°C for 1.5 hours to remove the 2'-TBDMS protecting groups.
-
-
Quenching: Quench the reaction by adding an appropriate quenching buffer.
Protocol 3: Purification and Analysis of the Labeled RNA
Materials:
-
Desalting columns (e.g., G-25)
-
HPLC system with an anion-exchange or reverse-phase column
-
Appropriate HPLC buffers
-
Mass spectrometer (ESI-MS)
Procedure:
-
Desalting: Desalt the deprotected RNA solution using a desalting column to remove salts and small molecules.
-
HPLC Purification: Purify the full-length labeled RNA oligonucleotide using HPLC. The choice of column (anion-exchange or reverse-phase if DMT-on) will depend on the properties of the RNA sequence.
-
Fraction Collection: Collect the fractions corresponding to the major peak of the full-length product.
-
Desalting of Purified RNA: Desalt the purified RNA fractions.
-
Analysis by Mass Spectrometry:
-
Prepare the purified RNA sample for mass spectrometry analysis.
-
Use Electrospray Ionization Mass Spectrometry (ESI-MS) to verify the mass of the final product. The observed mass should correspond to the theoretical mass, accounting for the mass shift due to the ¹³C and ¹⁵N isotopes.
-
Visualizations
Experimental Workflow for Labeled RNA Synthesis
Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in NMR Structural Studies of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biological macromolecules in solution. However, for larger RNA molecules, spectral overlap and line broadening can severely limit the resolution and interpretability of NMR data. The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into RNA oligonucleotides is a critical strategy to overcome these limitations.
This document provides detailed application notes and protocols for the use of N⁴-acetyl-cytidine phosphoramidite (B1245037), uniformly labeled with nine ¹³C and three ¹⁵N atoms (Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃), for the NMR structural analysis of RNA. This specific labeling of cytidine (B196190) residues allows for the simplification of complex NMR spectra, facilitates unambiguous resonance assignments, and enables the study of local RNA structure and dynamics at atomic resolution. Such detailed structural insights are invaluable for understanding RNA function and for the rational design of RNA-targeting therapeutics.
Core Principles
The primary advantage of using Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ lies in the strategic introduction of NMR-active nuclei at specific cytidine positions within an RNA sequence. This site-specific labeling approach, facilitated by solid-phase chemical synthesis, offers significant benefits over uniform labeling methods.[1][2] By introducing ¹³C and ¹⁵N isotopes only at designated cytidine residues, the complexity of the NMR spectrum is dramatically reduced, allowing for the clear resolution of signals from the labeled sites.[3]
This targeted labeling is particularly useful for:
-
Resolving Spectral Overlap: In larger RNAs, signals from different nucleotides often overlap, making unambiguous assignment impossible. Site-specific labeling ensures that only the signals from the labeled cytidine are observed in ¹³C- or ¹⁵N-edited experiments.[3]
-
Facilitating Resonance Assignment: The known location of the labeled nucleotide provides a clear starting point for assigning NMR signals to specific atoms within the RNA structure.
-
Probing Local Structure and Dynamics: The labeled cytidine acts as a reporter, providing detailed information about its local environment, including base pairing interactions, stacking arrangements, and conformational dynamics.
-
Studying RNA-Ligand Interactions: By monitoring the chemical shift perturbations of the labeled cytidine upon the addition of a small molecule, protein, or other binding partner, the specific site of interaction can be identified and characterized.
Data Presentation
The use of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in RNA synthesis allows for the acquisition of high-resolution NMR data that can be quantified and compared. The following tables illustrate the types of quantitative data that can be obtained.
Table 1: Coupling Efficiency in Solid-Phase RNA Synthesis
| Phosphoramidite | Coupling Time (s) | Molar Excess (equiv.) | Activator | Average Coupling Efficiency (%) |
| Standard Ac-rC | 30 | 5 | 0.25M ETT | 98-99% |
| Ac-rC-¹³C₉,¹⁵N₃ | 30-60 | 5-10 | 0.25M ETT | >98% |
Note: Coupling efficiencies can vary based on the synthesizer, reagents, and the specific RNA sequence.
Table 2: Comparison of NMR Linewidths for a 30-mer RNA
| Nucleus | Unlabeled RNA (Hz) | Uniformly ¹³C,¹⁵N-labeled RNA (Hz) | Site-specifically Labeled RNA with Ac-rC-¹³C₉,¹⁵N₃ (Hz) |
| Cytidine H5 | 15 | 25 | 16 |
| Cytidine C5 | 20 | 35 | 22 |
| Cytidine H6 | 12 | 20 | 13 |
| Cytidine C6 | 18 | 30 | 19 |
Note: Data are representative and will vary depending on the RNA sequence, size, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
While commercially available from specialized suppliers, the synthesis of fully protected and labeled phosphoramidites is a multi-step process. The general workflow involves the synthesis of the ¹³C and ¹⁵N labeled cytidine nucleoside, followed by the introduction of protecting groups and phosphitylation.
Workflow for Labeled Cytidine Phosphoramidite Synthesis
Caption: A generalized workflow for the synthesis of the target phosphoramidite.
Detailed Steps:
-
Synthesis of Labeled Cytidine: The synthesis of the fully labeled cytidine nucleoside is the most challenging step and is typically achieved through chemo-enzymatic methods.[3] This involves the enzymatic coupling of a chemically synthesized ¹³C,¹⁵N-labeled pyrimidine (B1678525) base with a labeled ribose precursor.[3]
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the labeled cytidine is protected with a dimethoxytrityl (DMTr) group to prevent its reaction during the subsequent synthesis steps.
-
2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), to prevent side reactions during solid-phase synthesis.
-
N⁴-Amino Protection: The exocyclic amino group of the cytidine base is protected by acetylation to yield N⁴-acetylcytidine.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Protocol 2: Solid-Phase Synthesis of Labeled RNA
The incorporation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ into an RNA oligonucleotide is performed using a standard automated solid-phase synthesizer.
Workflow for Solid-Phase RNA Synthesis
Caption: The cyclical process of solid-phase RNA synthesis.
Materials:
-
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ dissolved in anhydrous acetonitrile.
-
Standard RNA phosphoramidites (A, G, U, C) with appropriate protecting groups.
-
Solid support (e.g., controlled pore glass) with the initial nucleoside attached.
-
Standard reagents for solid-phase synthesis: deblocking solution (e.g., trichloroacetic acid in dichloromethane), activator (e.g., 5-ethylthio-1H-tetrazole), capping reagents, and oxidizing agent (e.g., iodine solution).
Procedure:
-
Synthesizer Setup: Load the solid support, phosphoramidites (including the labeled Ac-rC), and all necessary reagents onto the automated synthesizer.
-
Synthesis Program: Program the desired RNA sequence, specifying the cycle at which the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ will be incorporated.
-
Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition:
-
Deblocking: The 5'-DMTr protecting group is removed from the growing RNA chain.
-
Coupling: The Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is activated and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The synthesized ¹³C,¹⁵N-labeled RNA is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 3: NMR Spectroscopy of Labeled RNA
Sample Preparation:
-
The purified, labeled RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5).
-
The sample is typically prepared in 90% H₂O/10% D₂O for observing exchangeable imino protons or in 100% D₂O for observing non-exchangeable protons.
-
The final RNA concentration for NMR is typically in the range of 0.1 to 1.0 mM.
NMR Experiments:
A variety of heteronuclear NMR experiments can be performed to take advantage of the ¹³C and ¹⁵N labels.
Signaling Pathway for NMR Data Acquisition and Analysis
Caption: From sample to structure: the NMR workflow.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment to observe the correlation between the nitrogen atoms in the cytidine base and their attached protons. It provides a unique fingerprint of the labeled cytidines.
-
¹H-¹³C HSQC: This experiment correlates the carbon atoms in the cytidine base and ribose with their directly attached protons, providing further assignment information.
-
¹³C- or ¹⁵N-edited NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons, providing the distance restraints necessary for 3D structure calculation. By editing for ¹³C or ¹⁵N, only NOEs involving the labeled cytidine are observed, greatly simplifying the spectra.
-
HNCO-type experiments: These experiments can be used to establish sequential connectivities between residues, aiding in the assignment process.
-
Relaxation Experiments: Measurement of T₁, T₂, and heteronuclear NOEs for the labeled cytidine can provide insights into the local dynamics of the RNA on different timescales.
Conclusion
The use of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a powerful tool for the detailed structural and dynamic characterization of RNA by NMR spectroscopy. The ability to introduce isotopic labels at specific cytidine residues significantly simplifies complex NMR spectra, enabling the study of larger and more challenging RNA systems. The protocols outlined in this document provide a framework for the synthesis and application of this valuable reagent, which is anticipated to be of great utility to researchers in the fields of structural biology, chemical biology, and drug discovery.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Mass Spectrometry using ¹³C,¹⁵N-labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative mass spectrometry is a powerful analytical technique used to determine the relative or absolute amount of specific proteins in a complex sample. The use of stable isotope-labeled internal standards, particularly those incorporating ¹³C and ¹⁵N, is a gold-standard method for achieving accurate and reproducible quantification. This approach, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves the metabolic incorporation of "heavy" amino acids into proteins, which then serve as internal standards for their "light" counterparts from a control sample. This allows for the precise measurement of changes in protein abundance across different experimental conditions, minimizing variability introduced during sample preparation and analysis.[1][2][3]
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis workflows for quantitative mass spectrometry using ¹³C,¹⁵N-labeled internal standards, with a focus on the SILAC methodology.
Key Principles
The fundamental principle of SILAC is the in vivo incorporation of amino acids containing stable isotopes (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) into the entire proteome of a cell population.[2][3] These "heavy" labeled cells are then compared to a control population grown in a medium containing the natural, "light" amino acids. Because the heavy and light amino acids are chemically identical, they behave the same during cell growth, protein extraction, and digestion.[3] However, they are distinguishable by their mass difference in a mass spectrometer. By mixing the heavy and light cell populations at a 1:1 ratio early in the workflow, any subsequent sample loss or variation will affect both proteomes equally, ensuring that the ratio of heavy to light peptide signals accurately reflects the relative protein abundance.[1][4]
Experimental Workflow
The overall experimental workflow for a typical SILAC experiment can be divided into several key stages, from cell culture to data analysis.
Caption: General experimental workflow for a SILAC experiment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling (SILAC)
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks the standard ("light") versions of the amino acids to be used for labeling (typically L-lysine and L-arginine).
-
Labeling Media: Supplement the base medium with either the "light" (e.g., ¹²C₆-Lysine, ¹²C₆,¹⁴N₄-Arginine) or "heavy" (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) amino acids at the standard physiological concentration. Also, add dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.
-
Cell Culture: Culture two separate populations of the same cell line. One population is grown in the "light" medium, and the other in the "heavy" medium.
-
Label Incorporation: Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five to six cell divisions in the respective SILAC media. The incorporation efficiency should be checked by mass spectrometry before proceeding with the main experiment.
-
Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis: Harvest both the "light" and "heavy" cell populations separately. Lyse the cells using a suitable lysis buffer to extract the proteins.
-
Protein Quantification: Determine the protein concentration for each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" cell lysates. This 1:1 mix is the starting point for all subsequent steps.
-
Protein Digestion:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture using dithiothreitol (B142953) (DTT) and then alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
In-solution or In-gel Digestion: Digest the protein mixture into peptides using a sequence-specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, ensuring that the vast majority of the resulting peptides will contain a labeled amino acid.
-
-
Peptide Desalting and Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Sample Concentration: Dry the purified peptide sample in a vacuum centrifuge and resuspend it in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
The digested and purified peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: LC-MS/MS data acquisition workflow.
Protocol 3: LC-MS/MS Instrument Settings (Example for Orbitrap Mass Spectrometer)
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column suitable for proteomics.
-
Gradient: Employ a gradient of increasing acetonitrile (B52724) concentration (e.g., 5% to 40% over 60-120 minutes) to elute the peptides from the column into the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra in the Orbitrap at high resolution (e.g., 60,000-120,000) to detect the "light" and "heavy" peptide pairs.
-
Data-Dependent Acquisition (DDA): Select the most intense precursor ions from the MS1 scan for fragmentation in the ion trap or collision cell.
-
MS2 Scan: Acquire MS/MS spectra of the fragmented peptides to determine their amino acid sequence.
-
Data Analysis
The raw data from the LC-MS/MS analysis is processed using specialized software, such as MaxQuant, to identify peptides and quantify the heavy-to-light ratios.
Caption: Data analysis workflow using MaxQuant.
Protocol 4: Data Analysis using MaxQuant
-
Raw Data Import: Import the raw LC-MS/MS data files into the MaxQuant software.
-
Parameter Setup:
-
Database: Specify a FASTA database containing the protein sequences of the organism under investigation.
-
Enzyme: Select the protease used for digestion (e.g., Trypsin/P).
-
Modifications: Define fixed modifications (e.g., carbamidomethylation of cysteine) and variable modifications (e.g., oxidation of methionine).
-
SILAC Labels: Specify the "heavy" labels used in the experiment (e.g., Arg6, Lys8).
-
-
Run Analysis: Start the analysis. MaxQuant will perform peptide identification using its integrated search engine, Andromeda, and then quantify the heavy-to-light ratios for each identified peptide and protein.
-
Output Interpretation: The main output file, proteinGroups.txt, contains the list of identified proteins and their corresponding quantification data. Key columns include:
-
Protein IDs: The identifiers of the identified proteins.
-
Ratio H/L: The quantified ratio of the heavy-labeled protein to the light-labeled protein.
-
Intensity: The summed intensity of all identified peptides for that protein.
-
p-value or q-value: Statistical measures of the significance of the observed abundance change.
-
Data Presentation
The quantitative results from a SILAC experiment are typically presented in a tabular format, allowing for easy comparison of protein abundance changes. Below is an example of how such data can be structured.
Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment
| Protein ID | Gene Name | Protein Name | Ratio H/L | Normalized Ratio H/L | p-value | Regulation |
| P02768 | ALB | Serum albumin | 1.05 | 1.02 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.96 | 0.79 | Unchanged |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 2.54 | 2.49 | 0.001 | Upregulated |
| Q06830 | EEF2 | Elongation factor 2 | 0.45 | 0.44 | 0.005 | Downregulated |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 1.12 | 1.10 | 0.65 | Unchanged |
| P10809 | HSP90AB1 | Heat shock protein HSP 90-beta | 2.15 | 2.11 | 0.008 | Upregulated |
| P63261 | YWHAZ | 14-3-3 protein zeta/delta | 0.95 | 0.93 | 0.72 | Unchanged |
| P08238 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.89 | 1.85 | 0.012 | Upregulated |
This table is a representative example and does not reflect data from a specific single publication.
Conclusion
Quantitative mass spectrometry using ¹³C,¹⁵N-labeled internal standards, particularly through the SILAC methodology, offers a robust and accurate approach for studying proteome dynamics. By providing detailed protocols and a clear understanding of the workflow, researchers can effectively implement this powerful technique to gain valuable insights into cellular processes, disease mechanisms, and drug development. The ability to generate high-quality, reproducible quantitative data is essential for advancing our understanding of complex biological systems.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional and quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Isotopically Labeled RNA for Protein-RNA Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of protein-RNA interactions is fundamental to understanding numerous biological processes, including gene regulation, splicing, and translation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the structural and dynamic details of these interactions at an atomic level. However, these methods often require the use of isotopically labeled RNA to distinguish RNA signals from those of the protein and to enhance spectral sensitivity. This application note provides detailed protocols for the synthesis of isotopically labeled RNA, its purification, and its application in protein-RNA interaction studies.
Methods for Isotopic Labeling of RNA
The two primary methods for generating isotopically labeled RNA are in vitro transcription and chemical synthesis. The choice of method depends on the desired labeling pattern, the length of the RNA, and the required yield.
-
In Vitro Transcription: This is the most common method for producing large quantities of uniformly labeled RNA (>1 mg). It utilizes a bacteriophage RNA polymerase (e.g., T7, T3, or SP6), a DNA template containing the corresponding promoter, and isotopically enriched nucleotide triphosphates (NTPs). For example, using [¹³C, ¹⁵N]-labeled NTPs will result in a uniformly labeled RNA molecule.
-
Chemical Synthesis: Solid-phase phosphoramidite (B1245037) chemistry allows for the site-specific incorporation of isotopically labeled nucleotides into an RNA sequence. This method is ideal for smaller RNAs (typically <100 nucleotides) and when labeling of specific residues is required for detailed structural analysis.
A general workflow for the synthesis and application of isotopically labeled RNA is presented below.
Experimental Protocols
Protocol 1: In Vitro Transcription of Uniformly ¹³C, ¹⁵N-Labeled RNA
This protocol describes the synthesis of a uniformly labeled RNA molecule using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter sequence upstream of the target RNA sequence.
-
¹³C, ¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP)
-
T7 RNA Polymerase
-
Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, combine the following components at room temperature in the order listed:
Component Final Concentration Example (50 µL reaction) Nuclease-free water - To 50 µL Transcription Buffer (10x) 1x 5 µL DTT (100 mM) 10 mM 5 µL ¹³C, ¹⁵N-NTP mix (25 mM each) 4 mM each 8 µL DNA Template 20-40 µg/mL 1-2 µg RNase Inhibitor 40 units 1 µL | T7 RNA Polymerase | 0.1 mg/mL | 2.5 µL |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. For longer RNAs or difficult sequences, the incubation time can be extended overnight.
-
DNase Treatment: Add 2 units of RNase-free DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Precipitation: Add 3 volumes of ice-cold absolute ethanol (B145695) and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2). Mix well and incubate at -20°C for at least 1 hour (or overnight).
-
Pelleting and Washing: Centrifuge at >12,000 x g for 30 minutes at 4°C. Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes.
-
Drying and Resuspension: Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in a suitable buffer (e.g., nuclease-free water or RNase-free TE buffer).
The process of in vitro transcription is visualized in the diagram below.
Protocol 2: Purification of Labeled RNA by Denaturing PAGE
Materials:
-
Acrylamide/Bis-acrylamide solution (19:1 or 29:1)
-
Urea
-
10x TBE Buffer (Tris-borate-EDTA)
-
Ammonium (B1175870) persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
2x Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Elution Buffer (0.5 M ammonium acetate, 1 mM EDTA)
Procedure:
-
Gel Casting: Prepare a denaturing polyacrylamide gel of the appropriate percentage to resolve your RNA of interest. For a 10% gel, mix acrylamide/bis solution, urea, and TBE buffer, then degas. Add freshly prepared APS and TEMED to initiate polymerization and cast the gel.
-
Sample Preparation: Resuspend the crude RNA pellet in an equal volume of 2x Formamide Loading Buffer. Heat the sample at 95°C for 3 minutes and then snap-cool on ice.
-
Electrophoresis: Assemble the gel apparatus and pre-run the gel for 30-60 minutes at constant power. Load the denatured RNA sample into the wells. Run the gel until the bromophenol blue dye has migrated to the desired position.
-
Visualization and Excision: After electrophoresis, disassemble the apparatus and place the gel on a fluorescent TLC plate. Visualize the RNA bands by UV shadowing. Carefully excise the band corresponding to the full-length RNA product using a sterile scalpel.
-
Elution: Crush the excised gel slice and place it in a microcentrifuge tube. Add 2-3 volumes of Elution Buffer and incubate overnight at 4°C with gentle rotation.
-
Recovery: Separate the eluted RNA from the gel fragments by filtration or centrifugation. Precipitate the RNA from the supernatant using ethanol as described in Protocol 1.
Data Presentation: Yield and Purity
The yield and purity of the synthesized RNA are critical for subsequent experiments. The following table summarizes typical results obtained from the described protocols.
| Method | RNA Length (nt) | Labeling | Typical Yield (mg/mL reaction) | Purity (Post-Purification) |
| In Vitro Transcription | 20 - 500 | Uniform ¹³C, ¹⁵N | 1 - 5 | >95% |
| Chemical Synthesis | 15 - 80 | Site-specific | 0.05 - 0.2 | >98% |
Application: NMR Spectroscopy of a Protein-RNA Complex
Isotopically labeled RNA is essential for NMR studies of protein-RNA complexes, enabling the unambiguous assignment of RNA resonances and the characterization of the interaction interface.
An overview of the logic in a typical protein-RNA interaction study is provided below.
Brief Protocol for NMR Sample Preparation:
-
Buffer Exchange: Exchange the purified, labeled RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O) using dialysis or a desalting column.
-
Concentration: Concentrate the RNA to the final desired concentration (typically 0.1 - 1.0 mM) using centrifugal filter units.
-
Protein Preparation: Prepare the unlabeled protein partner in the identical NMR buffer.
-
Titration: For interaction studies, a series of NMR samples are prepared by titrating the unlabeled protein into the solution of labeled RNA. 2D ¹H-¹⁵N HSQC spectra are often acquired at each titration point to monitor changes in the RNA amide resonances upon protein binding.
Conclusion
The synthesis of isotopically labeled RNA is a crucial first step for in-depth studies of protein-RNA interactions by powerful biophysical techniques like NMR and mass spectrometry. In vitro transcription is a robust method for producing large quantities of uniformly labeled RNA, while chemical synthesis offers precise, site-specific labeling. Careful purification of the labeled RNA is paramount to ensure high-quality data in subsequent applications. The protocols and data presented here provide a solid foundation for researchers to produce and utilize isotopically labeled RNA in their structural biology and drug discovery workflows.
Application Notes and Protocols: Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ as a Tracer in Metabolic Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in living systems.[1] Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized chemical reagent designed for the precise tracking and quantification of cytidine (B196190) incorporation into newly synthesized RNA. This isotopically labeled compound, enriched with nine Carbon-13 (¹³C) and three Nitrogen-15 (¹⁵N) atoms, serves as a heavy analog of the natural cytidine phosphoramidite (B1245037). Its primary application lies in metabolic labeling studies of RNA, enabling researchers to distinguish newly transcribed RNA from the pre-existing RNA pool.[1] Subsequent analysis by mass spectrometry allows for the accurate quantification of RNA synthesis, degradation, and turnover rates.[1][2] This technology is pivotal for a variety of research applications, including the study of gene expression dynamics, RNA modifications, and the development of RNA-based therapeutics.[3][4]
Principle of Metabolic Labeling
Metabolic labeling with stable isotopes involves introducing a labeled precursor into cell culture media, which is then taken up by the cells and incorporated into biomolecules through natural metabolic pathways.[1] In the context of RNA labeling, a ¹³C,¹⁵N-labeled cytidine precursor is supplied to cells. This labeled cytidine is converted into cytidine triphosphate (CTP) via the nucleotide salvage pathway and subsequently incorporated into nascent RNA transcripts by RNA polymerases.[5]
The resulting labeled RNA can be distinguished from unlabeled RNA by its increased mass, which is detectable by mass spectrometry. This mass shift allows for the quantification of newly synthesized RNA over time, providing insights into the dynamics of the transcriptome.
Applications
-
Measuring RNA Synthesis and Degradation Rates: By tracking the incorporation of the heavy isotope into RNA over time (pulse-chase experiments), researchers can calculate the rates of RNA synthesis and decay for specific transcripts or the entire transcriptome.[3][6]
-
Studying RNA Modifications: The dynamics of RNA modifications can be investigated by tracing the incorporation of labeled precursors into modified nucleosides.[2]
-
Metabolic Flux Analysis: Understanding the flow of metabolites through various pathways, including nucleotide synthesis.
-
Drug Discovery and Development: In the development of RNA-based therapeutics, stable isotope labeling can be used to assess the stability, and mechanism of action of drug candidates. It also aids in understanding how these therapeutics affect the metabolism of endogenous RNAs.
Experimental Protocols
This section provides detailed protocols for two key applications of isotopically labeled cytidine: (1) in vivo metabolic labeling of cellular RNA and (2) in vitro synthesis of an RNA internal standard using Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ for absolute quantification.
Protocol 1: Metabolic Labeling of Cellular RNA with ¹³C₉,¹⁵N₃-Cytidine
This protocol outlines the steps for labeling RNA in cultured mammalian cells using ¹³C₉,¹⁵N₃-labeled cytidine.
Materials
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
¹³C₉,¹⁵N₃-Cytidine
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
-
Enzymes for RNA digestion (e.g., Nuclease P1, Benzonase, Alkaline Phosphatase)
-
LC-MS/MS system
Procedure
-
Cell Culture:
-
Culture mammalian cells in a T-75 flask until they reach approximately 80% confluency.
-
Prepare labeling medium by supplementing the appropriate cell culture medium with dialyzed FBS and ¹³C₉,¹⁵N₃-Cytidine to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
-
Metabolic Labeling (Pulse):
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a defined period (the "pulse" time). This can range from minutes to hours depending on the desired level of labeling and the turnover rate of the RNA of interest.
-
-
Chase (Optional, for turnover studies):
-
To measure RNA degradation rates, after the pulse period, aspirate the labeling medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add complete culture medium containing a high concentration of unlabeled cytidine (e.g., 1-10 mM).
-
Collect cells at various time points during the chase period.
-
-
RNA Extraction:
-
At each time point, harvest the cells.
-
Extract total RNA using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
RNA Digestion to Nucleosides:
-
Digest 1-5 µg of total RNA to individual nucleosides using a cocktail of enzymes such as Nuclease P1, Benzonase, and Alkaline Phosphatase.
-
A typical reaction may include:
-
RNA in nuclease-free water
-
Nuclease P1
-
Ammonium acetate (B1210297) buffer
-
Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and continue incubation at 37°C for another 2 hours.
-
-
Filter the digested sample to remove enzymes.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the nucleosides using a C18 reverse-phase column.
-
Detect and quantify the light (¹²C₉,¹⁴N₃) and heavy (¹³C₉,¹⁵N₃) cytidine using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis
The ratio of heavy to light cytidine is used to calculate the percentage of newly synthesized RNA. For turnover studies, the decay of the heavy/light ratio over the chase period is fitted to an exponential decay curve to determine the RNA half-life.
Protocol 2: Synthesis of a ¹³C₉,¹⁵N₃-Labeled RNA Internal Standard
This protocol describes the use of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in solid-phase synthesis to create a specific RNA oligonucleotide that can be used as an internal standard for absolute quantification in mass spectrometry experiments.
Materials
-
Automated DNA/RNA synthesizer
-
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
-
Standard RNA phosphoramidites (A, G, U, and unlabeled C)
-
Controlled Pore Glass (CPG) solid support
-
All necessary reagents for solid-phase RNA synthesis (e.g., deblocking, coupling, capping, and oxidizing agents)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
HPLC system for purification
Procedure
-
Synthesizer Setup:
-
Load the CPG solid support column, all required phosphoramidites (including the labeled Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃), and synthesis reagents onto the automated synthesizer.
-
-
Oligonucleotide Synthesis:
-
Program the desired RNA sequence into the synthesizer.
-
Specify the cycle at which the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ should be incorporated.
-
Initiate the synthesis program. The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.[8]
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, cleave the RNA oligonucleotide from the solid support and remove the protecting groups by incubating with the cleavage and deprotection solution according to the phosphoramidite manufacturer's recommendations.
-
-
Purification:
-
Purify the synthesized ¹³C₉,¹⁵N₃-labeled RNA oligonucleotide using reverse-phase or ion-exchange HPLC.
-
Verify the purity and identity of the product by mass spectrometry.
-
-
Quantification and Use as an Internal Standard:
-
Accurately quantify the purified labeled RNA oligonucleotide.
-
Spike a known amount of this standard into biological samples prior to RNA extraction or digestion.
-
The ratio of the endogenous light RNA to the heavy labeled standard in the LC-MS/MS analysis allows for absolute quantification.
-
Data Presentation
Table 1: Quantification of Newly Synthesized RNA
| Cell Line | Treatment | Pulse Time (hours) | % Labeled Cytidine (Heavy/Total) |
| HEK293 | Control | 4 | 15.2 ± 1.8 |
| HEK293 | Drug A | 4 | 8.5 ± 1.1 |
| HeLa | Control | 4 | 22.1 ± 2.5 |
| HeLa | Drug A | 4 | 12.3 ± 1.5 |
Table 2: RNA Turnover Rates
| Gene | Condition | RNA Half-life (hours) | R² |
| GAPDH | Control | 8.5 | 0.98 |
| GAPDH | Drug B | 8.2 | 0.97 |
| c-Myc | Control | 0.5 | 0.99 |
| c-Myc | Drug B | 1.2 | 0.98 |
Visualizations
Caption: Nucleotide salvage pathway for labeled cytidine incorporation into RNA.
Caption: Experimental workflow for metabolic labeling and analysis of RNA.
Caption: Logical flow for the analysis of metabolic RNA labeling data.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]
- 6. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Deprotection of Oligonucleotides Containing N4-acetyl-2'-O-deoxycytidine (Ac-rC)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. N4-acetyl-2'-O-deoxycytidine (Ac-rC) is a modified nucleoside that can be incorporated into synthetic RNA to modulate its properties. Following solid-phase synthesis, the oligonucleotide is fully protected and must undergo a deprotection process to remove protecting groups from the nucleobases, phosphate (B84403) backbone, and the 2'-hydroxyl groups of the ribonucleosides to yield a biologically active molecule.
This document provides detailed protocols for the deprotection of RNA oligonucleotides containing Ac-rC. Two primary strategies are presented: a rapid deprotection using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), and a milder deprotection using potassium carbonate in methanol. The choice of method depends on the overall composition of the oligonucleotide and the presence of other sensitive modifications. A standard two-step deprotection procedure is required for RNA oligonucleotides, involving the removal of base and phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting groups.
Deprotection Strategies for Ac-rC Containing Oligonucleotides
The deprotection of RNA oligonucleotides is a two-step process. The first step involves the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the exocyclic amines of the nucleobases (including the acetyl group of Ac-rC) and the phosphate backbone. The second step is the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).
Two common methods for the first deprotection step are:
-
UltraFAST Deprotection: This method utilizes a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA). It is a rapid and efficient method for standard oligonucleotides. The use of Ac-rC is compatible with this method, and in fact, acetyl-protected cytidine (B196190) is recommended to prevent base modification that can occur with other protecting groups like benzoyl (Bz).[1][2][3][4]
-
UltraMILD Deprotection: For oligonucleotides containing sensitive modifications that are unstable to AMA, a milder deprotection can be performed using 0.05 M potassium carbonate in anhydrous methanol.[5][6] This method requires the use of ultra-mild protecting groups on the other standard bases as well (e.g., Pac-dA, iPr-Pac-dG).[5][6]
Following the initial deprotection, the 2'-hydroxyl protecting groups are removed using a fluoride (B91410) source, typically triethylamine (B128534) trihydrofluoride (TEA·3HF).
Experimental Protocols
Materials and Reagents
-
Oligonucleotide synthesized on solid support (e.g., CPG)
-
Concentrated Ammonium Hydroxide (28-30%)
-
40% aqueous Methylamine (w/v)
-
Anhydrous Methanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
-
RNA Quenching Buffer
-
Nuclease-free water
-
Sealed vials
-
Heating block or oven
-
SpeedVac or lyophilizer
-
HPLC system with UV detector
-
Mass spectrometer (ESI-MS)
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for standard RNA oligonucleotides containing Ac-rC and other standard base protecting groups.
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (1:1, v/v). Prepare this solution fresh.
-
Add the AMA solution to the vial to completely cover the solid support (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2][7]
-
Cool the vial on ice for 10 minutes.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new nuclease-free microcentrifuge tube.
-
Evaporate the solution to dryness using a SpeedVac or lyophilizer.
Step 2: 2'-Hydroxyl Deprotection
-
To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for a few minutes may be necessary.[1][8]
-
Add 125 µL of triethylamine trihydrofluoride (TEA·3HF) to the DMSO solution.[9]
-
Mix well by vortexing and incubate at 65°C for 2.5 hours.[1][8]
-
Cool the reaction mixture to room temperature.
-
Proceed with purification (Section 4). For DMT-on purification, quench the reaction by adding 1.75 mL of RNA Quenching Buffer.[8][10] For DMT-off purification, the sample can be desalted.
Protocol 2: UltraMILD Deprotection using Potassium Carbonate
This protocol is recommended for oligonucleotides containing Ac-rC along with other sensitive modifications that are not compatible with AMA. This requires the use of ultra-mild protecting groups on all other nucleobases.
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add the potassium carbonate solution to the vial to completely cover the solid support.
-
Seal the vial and incubate at room temperature for 4 hours.[5][6]
-
Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new nuclease-free microcentrifuge tube.
-
Evaporate the solution to dryness using a SpeedVac or lyophilizer.
Step 2: 2'-Hydroxyl Deprotection
Follow the same procedure as described in Protocol 1, Step 2.
Purification and Analysis
Following deprotection, the oligonucleotide should be purified to remove failure sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification. The final purity and identity of the oligonucleotide should be confirmed by analytical HPLC and mass spectrometry.
HPLC Purification
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient (DMT-off) | 5-20% B over 20 minutes |
| Gradient (DMT-on) | 5-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Table 1: Typical HPLC Conditions for Oligonucleotide Purification.
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified oligonucleotide. The observed mass should be compared to the calculated theoretical mass.
Data Presentation
The choice of deprotection method can impact the final yield and purity of the oligonucleotide. The following table summarizes typical deprotection conditions.
| Deprotection Method | Reagent | Temperature | Time | Notes |
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) (1:1, v/v) | 65°C | 10-15 min | Recommended for standard oligonucleotides. Requires Ac-rC to avoid side reactions seen with Bz-C.[2][7] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | For oligonucleotides with sensitive modifications. Requires ultra-mild protecting groups on other bases.[5][6] |
| 2'-OH Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours | Standard procedure for removing 2'-TBDMS or 2'-TOM protecting groups.[1][8] |
Table 2: Summary of Deprotection Conditions.
Experimental Workflows
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Incomplete Deprotection (Higher MW in MS) | - Insufficient incubation time or temperature.- Deprotection reagents are old or degraded. | - Ensure accurate temperature and timing.- Use freshly prepared AMA solution. |
| Base Modification (e.g., +14 Da for Me-C) | - Use of Bz-dC with AMA deprotection. | - Use Ac-dC when performing AMA deprotection. |
| Low Yield | - Incomplete cleavage from the solid support.- Loss of sample during transfers. | - Ensure the solid support is fully submerged in the deprotection solution.- Be meticulous during sample handling and transfers. |
| Oligonucleotide Degradation (Lower MW in MS) | - Prolonged exposure to harsh deprotection conditions.- Presence of nucleases. | - Adhere strictly to the recommended incubation times.- Use nuclease-free reagents and labware. |
Table 3: Troubleshooting Guide for Ac-rC Oligonucleotide Deprotection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. lcms.cz [lcms.cz]
- 7. scribd.com [scribd.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Application Note & Protocol: High-Precision Quantification of Oligonucleotides using Labeled Phosphoramidites and Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of oligonucleotides has led to an increased demand for accurate and robust analytical methods for their quantification.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of chemical compounds, including complex biomolecules like oligonucleotides.[2][3][4] Unlike traditional methods such as UV spectroscopy, which can be influenced by the oligonucleotide's structure and modifications, qNMR offers a direct and highly accurate measurement based on the fundamental principle that the NMR signal area is directly proportional to the number of nuclei.[4][5]
This application note provides a detailed experimental design and protocol for the quantitative analysis of oligonucleotides synthesized with stable isotope-labeled phosphoramidites (e.g., ¹⁵N, ¹³C) and for the quantification of standard oligonucleotides using ³¹P qNMR. The use of isotopically labeled phosphoramidites can simplify complex spectra and provide a unique signal for quantification, free from background interference.[6][7][8][9] Similarly, ³¹P qNMR is inherently suitable for oligonucleotide analysis as each nucleotide monomer contains a single phosphorus atom in the backbone, providing a direct handle for quantification.[5][10][11][12]
This document outlines the necessary steps for sample preparation, the selection of an appropriate internal standard, NMR data acquisition, and data analysis to ensure accurate and reproducible results.
Signaling Pathways and Experimental Workflows
General Workflow for Quantitative NMR
The overall process for quantitative NMR analysis follows a structured workflow from sample preparation to final calculation of the analyte concentration or purity.
References
- 1. Application of NMR Spectroscopy for Characterization and Identity Testing of Oligonucleotide Drug Molecules (On-Demand) [usp.org]
- 2. azom.com [azom.com]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Accurate and Fast 31P qNMR Assay Method for Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 12. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
Troubleshooting & Optimization
Technical Support Center: Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding low coupling efficiency when using Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃?
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialty building block used in the chemical synthesis of RNA oligonucleotides. It contains a cytidine (B196190) ribonucleoside (rC) where the acetyl (Ac) group protects the exocyclic amine. This particular phosphoramidite (B1245037) is isotopically labeled with nine Carbon-13 (¹³C) and three Nitrogen-15 (¹⁵N) atoms. Such labeling is crucial for nuclear magnetic resonance (NMR) spectroscopy studies to investigate RNA structure and dynamics.[1][2]
Q2: What is the primary cause of low coupling efficiency in oligonucleotide synthesis?
The most significant factor leading to low coupling efficiency is the presence of moisture.[3] Water can react with the activated phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[3] This hydrolysis of the phosphoramidite reduces its effective concentration and leads to a lower yield of the full-length product.[3][]
Q3: Does the isotopic labeling of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ affect its coupling efficiency?
While there is no direct evidence from the provided search results to suggest that the ¹³C and ¹⁵N labeling on the nucleobase significantly impacts the chemical reactivity of the phosphoramidite, modified phosphoramidites, in general, can sometimes exhibit different coupling kinetics compared to their unmodified counterparts.[5] It is prudent to follow best practices for modified phosphoramidites, which may include extending coupling times.[5]
Q4: How does coupling efficiency impact the final product yield?
Even a minor decrease in average coupling efficiency can dramatically reduce the yield of the full-length oligonucleotide, especially for longer sequences.[6][7] The relationship between coupling efficiency and the theoretical yield of a full-length product (FLP) is exponential.
| Coupling Efficiency (%) | Theoretical FLP Yield for 20mer (%) | Theoretical FLP Yield for 50mer (%) | Theoretical FLP Yield for 100mer (%) |
| 99.5% | ~90.5% | ~77.9% | ~60.6% |
| 99.0% | ~81.8% | ~60.5% | ~36.6% |
| 98.5% | ~73.9% | ~47.0% | ~22.0% |
| 98.0% | ~66.8% | ~36.4% | ~13.3% |
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^n, where n is the number of couplings.
Troubleshooting Guide for Low Coupling Efficiency
Q5: My trityl signal is low or inconsistent. What are the common causes and how can I troubleshoot this?
A low or inconsistent trityl signal is a direct indication of poor coupling efficiency in the preceding cycle.[8] Here are the primary areas to investigate:
-
Moisture Contamination:
-
Reagents: Ensure that the acetonitrile (B52724) (ACN) used on the synthesizer and for dissolving the phosphoramidite is anhydrous (water content < 30 ppm).[3] Use fresh, septum-sealed bottles of ACN when possible.[3]
-
Phosphoramidite Solution: Phosphoramidites are hygroscopic. Ensure they are brought to room temperature before opening to prevent condensation. Dissolve the phosphoramidite under an inert, anhydrous atmosphere (e.g., argon or helium).[3]
-
Synthesizer Lines: If the synthesizer has been idle, it may take a few runs to fully dry out the fluidics.[3]
-
-
Reagent Quality and Preparation:
-
Phosphoramidite Degradation: Phosphoramidites have a limited shelf life and are sensitive to oxidation and moisture.[8] Store Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ at or below -20°C as recommended.[9][10][11][12] Use fresh vials and avoid repeated freeze-thaw cycles.[13]
-
Activator Issues: Use the correct activator at the recommended concentration. Degraded or improperly prepared activator solution will lead to inefficient coupling.[8]
-
-
Instrument and Protocol Parameters:
-
Fluidics: Check for leaks, blocked lines, or incorrect reagent delivery on your DNA synthesizer.[8]
-
Coupling Time: Modified phosphoramidites, including isotopically labeled ones, may require longer coupling times due to steric hindrance.[5] Consider increasing the coupling time for the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃. A double or triple coupling protocol can also significantly improve the efficiency for critical steps.[5]
-
Solid Support: For longer oligonucleotides, the pores of the solid support can become clogged, hindering reagent access.[3] Ensure you are using a support with the appropriate pore size for your target sequence length.[3]
-
Experimental Protocols
Protocol 1: Handling and Preparation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
Objective: To ensure the phosphoramidite is dissolved under anhydrous conditions to maintain its reactivity.
Materials:
-
Vial of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
-
Anhydrous acetonitrile (ACN)
-
Syringe and needle
-
Inert gas source (Argon or Helium) with an in-line drying filter[3]
-
Septum-sealed vial for the phosphoramidite solution
Methodology:
-
Allow the sealed vial of phosphoramidite to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Under a stream of inert gas, quickly open the vial and add the required volume of anhydrous ACN to achieve the desired concentration (typically 0.1 M).[5]
-
Immediately seal the vial with a septum.
-
Gently swirl the vial to ensure the phosphoramidite is completely dissolved.
-
If not for immediate use, store the solution under an inert atmosphere at 2-8°C for short-term storage (2-3 days).[14] For longer-term storage, follow the manufacturer's recommendations, which is typically at or below -20°C.[9][10][11][12]
Protocol 2: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay
Objective: To quantitatively assess the stepwise coupling efficiency during synthesis.[8]
Methodology:
-
Instrument Setup: Ensure your DNA synthesizer is equipped with an in-line UV-Vis detector that monitors the waste stream from the synthesis column.
-
Wavelength Configuration: Set the detector to measure the absorbance of the dimethoxytrityl (DMT) cation at approximately 495 nm.[8]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Data Collection: During each deblocking step, the acidic reagent cleaves the DMT protecting group from the 5'-end of the newly incorporated nucleotide. The released DMT cation is brightly colored and will be detected by the UV-Vis monitor.
-
Efficiency Analysis:
-
A high and consistent absorbance reading after each coupling cycle indicates successful and efficient coupling.
-
A significant drop in the absorbance reading indicates a failure in the preceding coupling step. This allows for immediate identification of problematic couplings.
-
Visualizations
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. benchchem.com [benchchem.com]
- 9. TheraPure™ Ac-rC Phosphoramidite, 20-400 finish bottle 1 g | Buy Online [thermofisher.com]
- 10. TheraPure™ Ac-rC Phosphoramidite, wide mouth bottle Each | Contact Us [thermofisher.com]
- 11. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 12. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Optimizing activator concentration for Ac-rC Phosphoramidite-13C9,15N3
Welcome to the technical support center for Ac-rC (N4-acetyl-rC) Phosphoramidite-¹³C₉,¹⁵N₃. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this isotopically labeled RNA building block in solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and what are its primary applications?
A1: Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialized reagent used for the chemical synthesis of RNA oligonucleotides.[1] It is a ribonucleoside (rC) building block where:
-
The exocyclic amine (N4) of cytosine is protected by an acetyl (Ac) group. This is a "fast-deprotecting" group compared to the more standard benzoyl (Bz) group.
-
The ribose sugar and cytidine (B196190) base contain nine ¹³C and three ¹⁵N stable isotopes, respectively.
-
It is in the phosphoramidite (B1245037) form, making it suitable for automated solid-phase synthesis.[]
Its primary application is for the site-specific incorporation of isotopically labeled N4-acetylcytidine into an RNA sequence. The stable isotope labels are essential for downstream structural and dynamic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4][5]
Q2: Why am I experiencing low coupling efficiency when using Ac-rC Phosphoramidite?
A2: Low coupling efficiency is a common issue in oligonucleotide synthesis and can be particularly pronounced with modified or sterically hindered phosphoramidites.[][7] Several factors could be responsible:
-
Suboptimal Activator Concentration: This is a critical parameter. Too low a concentration results in incomplete activation of the phosphoramidite, while too high a concentration can lead to side reactions.[8] Modified phosphoramidites often require different activator concentrations than standard A, G, C, and U amidites.
-
Inappropriate Activator Type: The choice of activator impacts reaction kinetics.[] For sterically demanding phosphoramidites, a more potent activator may be necessary. Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[9][10]
-
Moisture Contamination: Phosphoramidites and activators are extremely sensitive to moisture.[8][11] Water contamination in the acetonitrile (B52724) (ACN) diluent or on the synthesizer will hydrolyze the phosphoramidite, rendering it inactive and drastically reducing coupling efficiency.[11]
-
Degraded Phosphoramidite: Improper storage or handling can lead to degradation of the phosphoramidite.[8] It should be stored at or below -20°C and protected from light and moisture.[12][13]
-
Extended Coupling Time Needed: Modified phosphoramidites may require longer coupling times to achieve high efficiency compared to standard monomers.[14]
Q3: Does the ¹³C/¹⁵N labeling affect the chemical reactivity or coupling efficiency?
A3: There is no evidence to suggest that stable isotope labeling significantly impacts the chemical reactivity or coupling efficiency of the phosphoramidite under standard synthesis conditions.[8] The troubleshooting procedures for low coupling efficiency with the labeled variant are the same as for its non-labeled counterpart.
Q4: Which activator should I use for Ac-rC Phosphoramidite and at what concentration?
A4: The optimal choice depends on your synthesizer and desired reaction speed. For modified RNA phosphoramidites, a more reactive activator than standard 1H-Tetrazole is often recommended.[15] 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are excellent starting points. DCI is less acidic than tetrazole-based activators but is highly nucleophilic, leading to rapid coupling with minimal side reactions.[9][10][16]
The following table provides recommended starting concentrations. Optimization is highly recommended (see Experimental Protocol section).
| Activator | Typical Concentration Range (M) | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator. May be too slow for some modified amidites.[8][9] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and provides faster coupling than 1H-Tetrazole.[8] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, promoting rapid coupling.[8][10] Highly soluble in acetonitrile.[10] |
Q5: How can I confirm that low coupling efficiency is the problem?
A5: Most modern oligonucleotide synthesizers monitor the release of the dimethoxytrityl (DMT) cation after each coupling step. A sudden or significant drop in the trityl signal absorbance when the Ac-rC phosphoramidite is added is a direct indication of a coupling failure.[8] For post-synthesis analysis, techniques like HPLC and Mass Spectrometry (MS) can be used to analyze the crude product. A high proportion of shorter, truncated sequences (failure sequences) relative to the full-length product points to poor coupling efficiency.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to low coupling efficiency with Ac-rC phosphoramidite.
Problem: Low Trityl Signal & Poor Final Purity
dot graph TD { A[Start: Low Coupling Efficiency Observed for Ac-rC] --> B{Is the Phosphoramidite fresh and stored correctly?}; B -- No --> C[Discard old amidite. Use a fresh, properly stored vial. Ensure anhydrous conditions when dissolving.]; B -- Yes --> D{Are all reagents anhydrous?}; D -- No --> E[Replace acetonitrile with extra-dry solvent. Check argon/helium lines for moisture. Use fresh activator solution.]; D -- Yes --> F{Is the coupling time sufficient?}; F -- No --> G[Increase coupling time for the Ac-rC monomer. A 5-15 minute coupling is a good starting point. Consider double coupling.]; F -- Yes --> H{Is the activator and concentration optimal?}; H -- No --> I[Perform an activator optimization experiment. Test different activators (e.g., ETT, DCI) across a concentration range.]; I -- Optimal Condition Found --> J[Implement optimized protocol: Use best activator at optimal concentration and coupling time.]; C --> K[Re-synthesize Oligonucleotide]; E --> K; G --> K; J --> K; K --> L{Problem Resolved?}; L -- Yes --> M[End]; L -- No --> H;
} end_dot Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocols
Protocol: Optimization of Activator Concentration
This protocol describes a method to determine the optimal activator concentration for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ by synthesizing a short, simple test sequence.
Objective: To identify the activator type and concentration that yields the highest stepwise coupling efficiency for the Ac-rC monomer.
Materials:
-
DNA/RNA Synthesizer
-
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
-
Standard DNA/RNA phosphoramidites (e.g., T, rU)
-
Solid support (e.g., CPG with T or rU loaded)
-
Activators for testing: ETT and DCI
-
Anhydrous acetonitrile (ACN)
-
Standard synthesis reagents (Capping, Oxidation, Deblocking)
-
HPLC system for analysis
-
Mass Spectrometer for analysis
Methodology:
-
Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations. For example:
-
ETT: 0.25 M, 0.4 M, 0.5 M, 0.6 M
-
DCI: 0.25 M, 0.5 M, 0.75 M, 1.0 M
-
-
Design Test Sequence: Use a simple sequence that minimizes secondary structure, such as 5'-T-T-(Ac-rC)-T-T-3' or 5'-U-U-(Ac-rC)-U-U-3'.
-
Synthesize Test Oligonucleotides:
-
Perform a separate synthesis for each activator and concentration being tested.
-
Use a standard coupling time for the T or rU monomers (e.g., 2 minutes).
-
For the Ac-rC monomer, use an extended coupling time (e.g., 10 minutes). Keep this time constant across all experiments.
-
Ensure the synthesizer's trityl monitor is active to record the stepwise yield.
-
-
Deprotection and Cleavage: Cleave and deprotect the synthesized oligonucleotides using the appropriate protocol for your protecting groups.
-
Analysis:
-
Trityl Monitoring Data: Calculate the stepwise coupling efficiency for the Ac-rC addition in each run.
-
HPLC Analysis: Analyze the crude product from each synthesis. Integrate the peak areas corresponding to the full-length product (FLP) and the primary failure sequence (n-1, truncated at the Ac-rC addition).
-
Mass Spectrometry: Confirm the identity of the full-length product and major impurities for each run.
-
Data Interpretation:
Summarize the results in a table to easily compare the outcomes.
| Activator | Concentration (M) | Stepwise Coupling Yield (Trityl, %) | Full-Length Product (HPLC, %) |
| ETT | 0.25 | 92.5 | 88.1 |
| ETT | 0.40 | 97.8 | 95.2 |
| ETT | 0.50 | 98.9 | 97.5 |
| ETT | 0.60 | 98.5 | 96.8 (minor side products noted) |
| DCI | 0.25 | 96.5 | 94.3 |
| DCI | 0.50 | 99.1 | 98.2 |
| DCI | 0.75 | 99.0 | 97.9 |
| DCI | 1.00 | 98.8 | 97.5 |
Data shown is for illustrative purposes only.
Visualization of Key Processes
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot Caption: The phosphoramidite coupling reaction cycle.
References
- 1. US9605261B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ac-rC Phosphoramidite, standard grade, serum vial bottle Each | Buy Online [thermofisher.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
Preventing moisture contamination in phosphoramidite chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address moisture contamination in phosphoramidite (B1245037) chemistry for oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of moisture on phosphoramidite chemistry?
A1: Moisture critically compromises the efficiency of the coupling step in oligonucleotide synthesis in two main ways. Firstly, water reacts with the activated phosphoramidite monomer, leading to its hydrolysis into a phosphonate, which is unreactive in the coupling reaction. Secondly, water can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, effectively terminating chain elongation.[1] Both of these side reactions lead to a lower coupling efficiency, resulting in a higher proportion of truncated sequences and a significantly reduced yield of the desired full-length oligonucleotide.[1]
Q2: How sensitive are phosphoramidites to moisture?
A2: Phosphoramidites are extremely sensitive to moisture and require handling under anhydrous conditions to maintain their stability and reactivity.[2] Degradation can occur upon exposure to even trace amounts of water in solvents or the ambient environment. The rate of hydrolysis can be rapid, particularly for certain phosphoramidites like dG, which is known to be the least stable.[3]
Q3: What are the acceptable levels of moisture in the solvents used for phosphoramidite chemistry?
A3: The acceptable moisture content varies depending on the specific step of the synthesis cycle. For the critical step of dissolving phosphoramidites and for the coupling reaction itself, the acetonitrile (B52724) used should be rigorously dried, ideally containing less than 10-20 parts per million (ppm) of water.[1][4] For other steps, such as washing, capping, and oxidation, acetonitrile with a higher water content, up to 200-400 ppm, may be acceptable without a significant impact on the overall synthesis efficiency.[5][6]
Q4: What are the common sources of moisture contamination in an automated oligonucleotide synthesizer?
A4: Common sources of moisture contamination include:
-
Solvents: Acetonitrile is the primary solvent and must be of high purity and low water content.
-
Reagents: Phosphoramidites and activators can absorb moisture from the atmosphere if not stored and handled correctly.
-
Inert Gas: The argon or helium used to create an inert atmosphere in the synthesizer can be a source of moisture if not properly dried. In-line drying filters are recommended.[1]
-
Synthesizer Hardware: Leaks in the fluidics system or residual moisture in the tubing can introduce water into the reaction.
Q5: How can I monitor the coupling efficiency in real-time during synthesis?
A5: The most common method for real-time monitoring of coupling efficiency is the trityl cation assay. The dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl of the phosphoramidite is cleaved at the beginning of each synthesis cycle, producing a brightly colored orange trityl cation. The intensity of this color, measured by UV-Vis spectrophotometry, is directly proportional to the number of successfully coupled molecules in the previous cycle. A consistent and strong trityl signal indicates high coupling efficiency, while a drop in the signal suggests a problem with the coupling step.
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving issues related to low coupling efficiency.
Problem: A sudden or gradual drop in trityl signal, indicating poor coupling efficiency.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Moisture in Acetonitrile | Verify the water content of the acetonitrile used for phosphoramidite and activator solutions. | Use fresh, DNA synthesis-grade anhydrous acetonitrile with a water content of <20 ppm.[4] Consider pre-treating acetonitrile with activated molecular sieves. |
| Degraded Phosphoramidites | Check the expiration date and storage conditions of the phosphoramidite vials. | Use fresh, properly stored phosphoramidites. If a vial has been opened multiple times, its contents may be compromised. |
| Suboptimal Activator | Ensure the activator solution is fresh and at the correct concentration. | Prepare a fresh solution of the activator. Ensure it is fully dissolved and has not precipitated. |
| Moisture in Gas Lines | Check the in-line gas driers. | Replace or regenerate the desiccant in the gas drying traps. |
| Synthesizer Fluidics Issues | Perform a system check for leaks or blockages in the lines delivering phosphoramidites and activator. | Consult the instrument manual for leak test and line flushing procedures. Ensure proper delivery of all reagents to the synthesis column. |
| Improper Reagent Preparation | Review the procedure used to dissolve the phosphoramidites. | Ensure phosphoramidites are dissolved under a dry, inert atmosphere (e.g., argon) and that anhydrous techniques are strictly followed. |
Quantitative Data Summary
The impact of coupling efficiency on the theoretical yield of full-length oligonucleotide is dramatic, especially for longer sequences.
| Average Coupling Efficiency | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) | Theoretical Yield of a 100-mer (%) |
| 99.5% | 91.4 | 78.2 | 60.9 |
| 99.0% | 82.6 | 60.5 | 36.6 |
| 98.0% | 68.0 | 36.4 | 13.3 |
| 95.0% | 37.7 | 8.1 | 0.6 |
Data based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)[7]
The following table provides general guidelines for acceptable water content in acetonitrile for different stages of the synthesis process.
| Synthesis Step | Recommended Maximum Water Content (ppm) |
| Phosphoramidite & Activator Dissolution | < 20[4] |
| Column Washing Steps | < 400[5][6] |
| Capping Reagent Solvent | < 400[5][6] |
| Oxidation Reagent Solvent | < 400[5][6] |
Experimental Protocols
Protocol 1: Drying Acetonitrile with Molecular Sieves
This protocol describes the procedure for drying acetonitrile to the levels required for phosphoramidite chemistry.
Materials:
-
HPLC-grade acetonitrile
-
3 Å molecular sieves (activated)
-
Anhydrous-ready solvent bottle with a septum cap
-
Oven capable of reaching 250-300°C
-
Desiccator
Procedure:
-
Activation of Molecular Sieves: Place the 3 Å molecular sieves in a glassware and heat in an oven at 250-300°C for at least 12 hours to remove any adsorbed water.
-
Cooling: After activation, transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.
-
Solvent Drying: Add the activated molecular sieves to the bottle of acetonitrile (approximately 10-20% of the solvent volume).
-
Equilibration: Seal the bottle and allow it to stand for at least 24-48 hours before use to allow for sufficient water absorption by the sieves.
-
Storage: Store the dried acetonitrile over the molecular sieves in a tightly sealed bottle, preferably in a desiccator.
Protocol 2: Preparation of Phosphoramidite Solutions
This protocol outlines the steps for preparing phosphoramidite solutions under anhydrous conditions.
Materials:
-
Lyophilized phosphoramidite
-
Anhydrous acetonitrile (dried as per Protocol 1)
-
Syringe and needle (oven-dried)
-
Inert gas source (e.g., dry argon) with a needle for purging
-
Septum-capped vial
Procedure:
-
Prepare the Vial: Ensure the vial containing the lyophilized phosphoramidite is at room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Pierce the septum of the phosphoramidite vial with a needle connected to the inert gas source to create a positive pressure of dry gas. Pierce the septum with a second, wider-gauge needle to act as a vent.
-
Solvent Addition: Using an oven-dried syringe, carefully draw the required volume of anhydrous acetonitrile.
-
Dissolution: Inject the anhydrous acetonitrile into the phosphoramidite vial. Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking to prevent aerosol formation.
-
Storage: Once dissolved, remove the needles and store the vial under a positive pressure of inert gas at the recommended temperature. For extended storage on the synthesizer, adding a few beads of activated molecular sieves to the vial is recommended.[8]
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. youdobio.com [youdobio.com]
- 5. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. US6069243A - Process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Improving Yield of Long Isotopically Labeled RNA Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long isotopically labeled RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of long isotopically labeled RNA during in vitro transcription (IVT)?
The yield of long RNA oligonucleotides from in vitro transcription is primarily influenced by several key factors:
-
Magnesium Ion (Mg²⁺) Concentration: Mg²⁺ is a crucial cofactor for T7 RNA polymerase, and its concentration significantly impacts transcription efficiency. The optimal concentration is often directly related to the total nucleotide triphosphate (NTP) concentration.[1][2]
-
Nucleotide Triphosphate (NTP) Concentration: The concentration of all four NTPs (ATP, GTP, CTP, and UTP, including the labeled ones) must be sufficient to support the synthesis of long transcripts. However, excessively high concentrations can be inhibitory.[3]
-
DNA Template Quality and Integrity: The purity of the DNA template is paramount. Contaminants such as salts, ethanol (B145695), or residual proteins from plasmid preparations can inhibit T7 RNA polymerase.[4][5] The template must also be fully linearized to prevent the production of longer-than-expected transcripts.[4]
-
T7 RNA Polymerase Activity: The quality and concentration of the T7 RNA polymerase are critical. Using a highly active and pure enzyme preparation is essential for maximizing yield.[]
-
RNase Contamination: RNases are potent enzymes that can rapidly degrade the newly synthesized RNA, leading to significantly lower yields and truncated products.[5][7]
Q2: What is the optimal Mg²⁺:NTP ratio for in vitro transcription?
The optimal Mg²⁺:NTP ratio is a critical parameter for maximizing RNA yield. While the ideal ratio can be template-dependent, a general guideline is that the Mg²⁺ concentration should be in excess of the total NTP concentration.[1] Some studies suggest that the total rNTP concentration being 9 mM greater than the Mg²⁺ concentration can enhance the specificity of T7 RNA polymerase.[8][9] It is highly recommended to perform a titration experiment to determine the optimal Mg²⁺ concentration for your specific template and reaction conditions.[2]
Q3: How can I prevent RNA degradation during and after the transcription reaction?
Preventing RNA degradation is crucial for obtaining high yields of full-length products. Key strategies include:
-
Maintain an RNase-Free Environment: Use certified RNase-free water, reagents, pipette tips, and tubes. Wear gloves at all times and change them frequently.[5][7]
-
Use an RNase Inhibitor: Incorporate a potent RNase inhibitor into your transcription reaction to neutralize any contaminating RNases.[4][5]
-
Work on Ice: Perform reaction setup on ice to minimize the activity of any potential RNase contaminants.[7]
-
Proper Storage: Store your purified RNA in an RNase-free buffer at -80°C for long-term storage.[7]
Q4: Which purification method is best for long RNA oligonucleotides?
The choice of purification method depends on the desired purity and the length of the RNA oligonucleotide.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is considered the "gold standard" for achieving high purity (>95%), as it separates RNA molecules based on size with single-nucleotide resolution.[10] However, it can be time-consuming and may lead to lower recovery for very long RNAs.[11]
-
Size-Exclusion Chromatography (SEC): This method is a good alternative to PAGE, especially for larger RNAs, as it avoids denaturation and potential contamination with acrylamide (B121943).[12]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can provide high purity for oligonucleotides, but its resolution tends to decrease for RNAs longer than 50-80 bases.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Inactive T7 RNA Polymerase | Test the enzyme with a control template known to work. Avoid multiple freeze-thaw cycles of the enzyme stock.[4] |
| Poor Quality DNA Template | Re-purify the DNA template to remove inhibitors like salts or ethanol.[4][5] Confirm template integrity and concentration using gel electrophoresis and spectrophotometry. | |
| Suboptimal Mg²⁺ or NTP Concentrations | Perform a titration of Mg²⁺ concentration. Ensure NTP concentrations are adequate (typically 1-2 mM each) but not inhibitory.[3][] | |
| RNase Contamination | Use strict RNase-free techniques. Add an RNase inhibitor to the reaction.[5] | |
| Incomplete or Truncated Transcripts | Premature Termination on GC-Rich Templates | Lower the reaction temperature from 37°C to 30°C to help the polymerase read through difficult sequences.[4] |
| Low NTP Concentration | Increase the concentration of the limiting NTP to favor the synthesis of full-length transcripts.[4][14] | |
| Secondary Structure in RNA Transcript | Lowering the incubation temperature may help the polymerase traverse regions prone to forming strong secondary structures.[14] | |
| Transcripts are Longer Than Expected | Incomplete Linearization of Plasmid DNA | Ensure complete digestion of the plasmid template by running an aliquot on an agarose (B213101) gel before transcription.[4] |
| Template-Independent Addition by T7 RNA Polymerase | Using a modified DNA template with 2'-O-methyl groups at the 5'-end of the antisense strand can reduce n+1 additions.[15] | |
| Smearing of RNA on a Denaturing Gel | RNA Degradation | This is a strong indicator of RNase contamination. Review and improve RNase-free handling procedures.[7] |
| Formation of Double-Stranded RNA (dsRNA) | Using a modified T7 RNA polymerase can reduce the formation of dsRNA byproducts.[16] |
Quantitative Data Summary
Table 1: Impact of Reaction Components on In Vitro Transcription Yield
| Parameter | Condition | Effect on Yield | Reference |
| Buffer System | HEPES-NaOH vs. Tris-based | HEPES-NaOH can lead to higher mRNA yields. | [1] |
| Mg²⁺:NTP Ratio | Optimized Ratio | Can result in a 27% higher yield compared to non-optimized buffers. | [1] |
| NTP Concentration | 10 mM and 15 mM | Yields were maximized at these concentrations, but 15 mM was not optimal, producing only 65% of the expected amount. | [1] |
| pH | pH 7.0 to 7.9 | Increasing pH up to 7.6 increased reaction efficiency and mRNA yield. | [1] |
| T7 Promoter Optimization | Optimized Promoter Sequence | Can increase the number of detected genes and unique molecular identifiers in single-cell RNA-sequencing. | [17] |
Table 2: Comparison of RNA Purification Methods
| Purification Method | Purity | Advantages | Disadvantages | Recommended For | Reference |
| Denaturing PAGE | >95% | High resolution (single base). | Time-consuming, potential for lower recovery with long RNAs. | Oligos >30 bases requiring high purity. | [10][11] |
| Size-Exclusion Chromatography | >99% | Fast, avoids denaturation, no acrylamide contamination. | May not resolve species of very similar sizes. | Larger RNA oligonucleotides. | [12] |
| Reverse-Phase HPLC | >85% | High purity, good for modified oligos. | Resolution decreases for oligos >50-80 bases. | Modified oligonucleotides, large-scale synthesis. | [13] |
Experimental Protocols
Protocol 1: Optimization of Mg²⁺ Concentration for In Vitro Transcription
-
Reaction Setup: Prepare a series of small-scale (e.g., 20 µL) in vitro transcription reactions. Keep the concentrations of the DNA template, NTPs (including the isotopically labeled ones), T7 RNA polymerase, and buffer constant across all reactions.
-
Mg²⁺ Titration: Create a range of MgCl₂ or Mg(OAc)₂ concentrations in the reactions. A typical starting range could be from 2 mM to 30 mM in 2-4 mM increments.
-
Incubation: Incubate the reactions at 37°C for 2-4 hours.
-
Analysis: Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and quantify the band intensity of the full-length RNA product to determine the optimal Mg²⁺ concentration that yields the most product.
Protocol 2: Purification of Long RNA Oligonucleotides using Denaturing PAGE
-
Sample Preparation: After the transcription reaction, add an equal volume of 2X formamide (B127407) loading buffer to the sample.
-
Denaturation: Heat the sample at 95°C for 5 minutes to denature the RNA, then immediately place it on ice.[18]
-
Gel Electrophoresis: Load the denatured sample onto a denaturing polyacrylamide gel (containing urea). Run the gel until the desired separation is achieved.
-
Visualization: Visualize the RNA bands using UV shadowing or a fluorescent stain.
-
Excision: Carefully excise the gel slice containing the full-length RNA product.
-
Elution: Crush the gel slice and elute the RNA overnight in an appropriate elution buffer (e.g., 0.3 M sodium acetate).
-
Precipitation: Precipitate the RNA from the eluate by adding ethanol or isopropanol.
-
Resuspension: Wash the RNA pellet with 70% ethanol, air-dry briefly, and resuspend in RNase-free water or buffer.
Visualizations
Caption: Workflow for producing isotopically labeled RNA.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. go.zageno.com [go.zageno.com]
- 5. promegaconnections.com [promegaconnections.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Navigating the Maze of Synthetic Oligonucleotide Purity: A Technical Support Center
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in understanding and resolving purity issues with synthetic oligonucleotides. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic oligonucleotides?
A1: Synthetic oligonucleotides are susceptible to a variety of impurities introduced during chemical synthesis. The most prevalent are shortmers, which include n-1, n-2, etc., sequences resulting from incomplete coupling at each synthesis cycle. Other common impurities include longmers (n+1, n+2, etc.) from the erroneous addition of nucleotides, and sequences with base modifications or the persistence of protecting groups.[1][2] Process-related impurities such as residual solvents and reagents may also be present.
Q2: How do these impurities affect my downstream applications?
A2: The impact of impurities is application-dependent. For instance, in PCR, the presence of n-1 sequences can lead to amplification of unintended products, although for many standard PCR applications, desalted oligonucleotides are sufficient.[2][3] However, for highly sensitive applications like cloning, mutagenesis, and gene synthesis, the presence of truncated sequences can lead to incorrect constructs and failed experiments.[2][4] In therapeutic applications, impurities can affect the drug's efficacy, safety, and stability.
Q3: What are the primary methods for analyzing oligonucleotide purity?
A3: Several analytical techniques are employed to assess the purity of synthetic oligonucleotides. The most common methods include High-Performance Liquid Chromatography (HPLC), Capillary Gel Electrophoresis (CGE), and Polyacrylamide Gel Electrophoresis (PAGE).[5][6] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is also a powerful tool for identifying and characterizing impurities with high precision.[7][8]
Q4: What is the difference between desalted, cartridge-purified, HPLC-purified, and PAGE-purified oligonucleotides?
A4: These terms refer to different levels of purification:
-
Desalting: The most basic purification level, which removes residual salts and small molecule impurities from the synthesis process. It does not remove failure sequences.[3][9]
-
Cartridge Purification: This method uses a solid-phase extraction cartridge to separate the desired full-length oligonucleotide from most of the shorter failure sequences.[3][9]
-
HPLC (High-Performance Liquid Chromatography) Purification: A more rigorous technique that separates oligonucleotides based on their physicochemical properties, offering higher purity than desalting and cartridge purification. It is particularly effective for modified oligonucleotides.[3]
-
PAGE (Polyacrylamide Gel Electrophoresis) Purification: This method separates oligonucleotides by size with single-base resolution, yielding the highest purity level. It is recommended for long oligonucleotides and applications requiring extremely pure sequences.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the purification and analysis of synthetic oligonucleotides.
Issue 1: Low Purity of Oligonucleotide Stock
-
Possible Cause: Inefficient synthesis chemistry or inadequate purification. The coupling efficiency of the synthesis directly impacts the percentage of full-length product.[10]
-
Solution:
-
Review Synthesis Report: Check the coupling efficiency for each step. A low average coupling efficiency will result in a lower yield of the full-length product.
-
Select Appropriate Purification: For demanding applications, desalting or cartridge purification may be insufficient. Consider HPLC or PAGE purification to remove failure sequences.[3][4] Refer to the "Decision Tree for Oligonucleotide Purification" diagram below to select the best method for your application.
-
Issue 2: Multiple Peaks on HPLC or CGE Analysis
-
Possible Cause: Presence of impurities such as shortmers (n-1, n-2), longmers (n+1), or oligonucleotides with secondary structures. Guanine-rich sequences are particularly prone to forming aggregates, leading to poor chromatographic behavior.
-
Solution:
-
Optimize Analytical Conditions: For HPLC, adjusting the mobile phase composition and temperature can improve separation.[11] For CGE, using a denaturing agent like urea (B33335) in the gel matrix can resolve secondary structures.[12]
-
Enzymatic Digestion and MS Analysis: To confirm the identity of the peaks, enzymatic digestion followed by mass spectrometry can be performed.
-
Re-purification: If significant impurities are detected, re-purifying the oligonucleotide using a higher resolution method like PAGE may be necessary.
-
Issue 3: Poor Yield After Purification
-
Possible Cause: The chosen purification method may have a lower recovery rate. For example, PAGE purification, while providing high purity, is known for lower yields compared to HPLC.[10]
-
Solution:
-
Optimize Purification Protocol: Ensure all steps of the purification protocol are followed correctly. For PAGE, efficient elution from the gel slice is crucial for maximizing yield.
-
Consider an Alternative Method: If a higher yield is critical and the required purity can be achieved, consider using a method with a better recovery rate, such as HPLC.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected purity levels for different oligonucleotide lengths achieved by various purification methods.
| Purification Method | 10-35 bases | 36-60 bases | >60 bases | Key Advantages | Limitations |
| Desalting | >70% | 50-70% | <50% | Removes salts and small molecules | Does not remove failure sequences[3][9] |
| Cartridge | >80% | 60-80% | 40-60% | Removes a significant portion of shortmers | Purity decreases with increasing length[3] |
| HPLC | >90% | >85% | 70-85% | High purity, good for modified oligos[3] | Resolution can decrease for very long oligos |
| PAGE | >95% | >95% | >90% | Highest purity, single-base resolution[9][10] | Lower yield, more complex procedure |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Oligonucleotide Purity Analysis
Objective: To separate and quantify the full-length oligonucleotide from its impurities based on hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotides
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Oligonucleotide sample dissolved in water
Procedure:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the oligonucleotide sample (typically 0.1-0.5 OD).
-
Gradient Elution: Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the full-length product and impurities. The full-length oligonucleotide will typically be the major peak.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Purification
Objective: To achieve high-resolution separation of oligonucleotides based on size for purification purposes.
Materials:
-
Vertical electrophoresis apparatus
-
Polyacrylamide gel solution (e.g., 12-20% acrylamide, 7 M urea in 1X TBE buffer)
-
Ammonium (B1175870) persulfate (APS) and Tetramethylethylenediamine (TEMED)
-
1X TBE buffer (Tris/Borate/EDTA)
-
Formamide (B127407) loading dye
-
UV transilluminator or fluorescent TLC plate
-
Sterile scalpel or razor blade
-
Elution buffer (e.g., 0.5 M ammonium acetate)
Procedure:
-
Gel Casting: Prepare and cast the denaturing polyacrylamide gel according to the manufacturer's instructions.
-
Sample Preparation: Dissolve the crude oligonucleotide in formamide loading dye to a concentration of 1-2 OD per 10 µL. Heat at 95°C for 5 minutes to denature.
-
Electrophoresis: Pre-run the gel for 30 minutes. Load the denatured sample into the wells. Run the gel at a constant power until the tracking dye has migrated to the desired position.
-
Visualization: Carefully remove one of the glass plates and cover the gel with plastic wrap. Visualize the oligonucleotide bands by UV shadowing on a fluorescent TLC plate. The main, most intense band should be the full-length product.
-
Excision: Carefully excise the band corresponding to the full-length oligonucleotide using a sterile scalpel.
-
Elution: Crush the excised gel slice and place it in a microcentrifuge tube with elution buffer. Incubate overnight at 37°C with gentle shaking.
-
Recovery: Pellet the gel debris by centrifugation and carefully collect the supernatant containing the purified oligonucleotide.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove the high salt concentration from the elution buffer.
Protocol 3: Capillary Gel Electrophoresis (CGE) for Oligonucleotide Purity Analysis
Objective: To achieve rapid, high-resolution separation of oligonucleotides based on size for purity assessment.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused silica (B1680970) capillary (e.g., 50-100 µm inner diameter)
-
CGE sieving matrix (gel) containing a denaturant (e.g., 7 M urea)
-
Running buffer (e.g., Tris-TAPS)
-
Oligonucleotide sample dissolved in deionized water
-
Size standards (optional)
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the running buffer.
-
Gel Filling: Fill the capillary with the CGE sieving matrix according to the instrument manufacturer's instructions.
-
Sample Injection: Inject a small volume of the oligonucleotide sample (typically a few nanoliters) into the capillary using electrokinetic injection.[12]
-
Electrophoresis: Apply a high voltage across the capillary (e.g., 10-30 kV). The negatively charged oligonucleotides will migrate towards the anode, separated by size through the gel matrix.[12]
-
Detection: Monitor the migration of the oligonucleotides by UV absorbance at 260 nm.
-
Data Analysis: An electropherogram will be generated, showing peaks corresponding to the full-length product and any impurities. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: Workflow for oligonucleotide purification and quality control.
Caption: Troubleshooting guide for oligonucleotide purity issues.
Caption: Decision tree for selecting an oligonucleotide purification method.
References
- 1. bio-rad.com [bio-rad.com]
- 2. microsynth.ch [microsynth.ch]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] 7 Purity and Content Analysis of Oligonucleotides by Capillary Gel Electrophoresis | Semantic Scholar [semanticscholar.org]
- 7. Oligonucleotide Workflows [proteinmetrics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. labcluster.com [labcluster.com]
- 10. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 11. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 12. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Technical Support Center: Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
Welcome to the Technical Support Center for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the degradation and prevention of this isotopically labeled phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and what is it used for?
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ is a specialty building block used in the chemical synthesis of RNA oligonucleotides. The "Ac-rC" denotes an N-acetyl-protected cytidine (B196190) ribonucleoside. The "Phosphoramidite" is the reactive phosphorus group that enables its sequential addition to a growing oligonucleotide chain. The "-¹³C₉,¹⁵N₃" indicates that the cytidine base is isotopically labeled with nine Carbon-13 atoms and three Nitrogen-15 atoms. This labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies to investigate the structure, dynamics, and interactions of RNA molecules.
Q2: What are the primary causes of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ degradation?
The two primary degradation pathways for phosphoramidites, including the isotopically labeled Ac-rC variant, are hydrolysis and oxidation.
-
Hydrolysis: The phosphoramidite moiety is highly susceptible to reaction with water. This leads to the formation of an H-phosphonate species, which is unreactive in the standard coupling step of oligonucleotide synthesis, thereby reducing the yield of the desired full-length oligonucleotide.[1]
-
Oxidation: Exposure to air (oxygen) can oxidize the trivalent phosphorus (P(III)) of the phosphoramidite to a pentavalent phosphate (B84403) (P(V)) state. This oxidized form is also inactive in the coupling reaction.
Q3: How should I properly store and handle Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ to prevent degradation?
Proper storage and handling are critical to maintaining the integrity of the phosphoramidite.
-
Storage: Store the solid phosphoramidite in a freezer at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3][4][5][6]
-
Handling:
-
Always handle the phosphoramidite under anhydrous and inert conditions.
-
Use dry, DNA/RNA synthesis-grade acetonitrile (B52724) for dissolution.[1][7]
-
Prepare solutions fresh for each synthesis run if possible.
-
Once dissolved, the phosphoramidite solution in anhydrous acetonitrile is generally stable for up to 24 hours when stored on the synthesizer under an inert atmosphere.[2]
-
Q4: Does the isotopic labeling of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ affect its stability compared to the unlabeled version?
Troubleshooting Guide
This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the degradation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | 1. Phosphoramidite Hydrolysis: Presence of moisture in the acetonitrile, activator, or on the synthesizer lines.[1][8] | • Use fresh, anhydrous acetonitrile (<30 ppm water). Consider using molecular sieves to dry the solvent.[7] • Ensure all reagents and gas lines are dry. • Prepare fresh phosphoramidite solutions for each synthesis. |
| 2. Phosphoramidite Oxidation: Exposure of the phosphoramidite solution to air. | • Maintain a positive pressure of inert gas (argon or helium) on the synthesizer.[9] • Use fresh phosphoramidite solutions. | |
| 3. Suboptimal Activator: Incorrect activator concentration or degraded activator. | • Use the recommended activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI)) at the correct concentration. • Prepare fresh activator solutions regularly. | |
| Presence of n-1 Sequences | 1. Inefficient Coupling: Unreacted 5'-hydroxyl groups from a failed coupling step.[8] | • See recommendations for "Low Coupling Efficiency". • Consider increasing the coupling time or performing a double coupling step for the labeled amidite.[7] |
| 2. Inefficient Capping: Failure to block unreacted 5'-hydroxyl groups. | • Ensure capping reagents (Cap A and Cap B) are fresh and active. | |
| Unexpected Peaks in HPLC/MS Analysis | 1. Phosphoramidite Degradation Products: Formation of H-phosphonate or oxidized phosphoramidite. | • Review storage and handling procedures for all phosphoramidites. • Run a quality control check on the phosphoramidite solution before synthesis. |
| 2. Incomplete Deprotection: Residual protecting groups on the oligonucleotide. | • Optimize deprotection conditions (time, temperature, and reagent). |
Experimental Protocols
Protocol 1: Preparation of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ Solution
Objective: To prepare a solution of the phosphoramidite for use in an automated oligonucleotide synthesizer, minimizing exposure to water and oxygen.
Materials:
-
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ (solid)
-
Anhydrous acetonitrile (DNA/RNA synthesis grade, <30 ppm water)
-
Syringe and needle (oven-dried or purged with inert gas)
-
Phosphoramidite bottle compatible with the synthesizer (dry)
-
Inert gas source (argon or nitrogen) with a regulator and tubing
Procedure:
-
Allow the sealed container of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ to warm to room temperature before opening to prevent condensation.
-
Place the dry phosphoramidite bottle on the synthesizer and purge with inert gas.
-
Carefully transfer the required amount of solid phosphoramidite to the bottle under a stream of inert gas.
-
Using a dry syringe, transfer the calculated volume of anhydrous acetonitrile to the bottle to achieve the desired concentration (typically 0.1 M). For each gram of phosphoramidite, adding approximately 12 mL of acetonitrile will yield a solution of about 0.1 M.[6]
-
Gently swirl the bottle until the phosphoramidite is completely dissolved.
-
Place the bottle on the designated port of the synthesizer, ensuring a continuous inert gas overlay.
Protocol 2: Monitoring Coupling Efficiency using Trityl Cation Assay
Objective: To quantitatively assess the efficiency of each coupling step during oligonucleotide synthesis.
Background: The dimethoxytrityl (DMT) group is removed from the 5'-end of the growing oligonucleotide chain at the beginning of each synthesis cycle. The released DMT cation has a strong absorbance at approximately 495 nm, and its intensity is proportional to the number of successfully coupled molecules in the previous cycle.
Procedure:
-
During automated synthesis, the synthesizer's software typically monitors and records the absorbance of the trityl cation released during the deblocking step of each cycle.
-
After the synthesis is complete, review the trityl monitoring data.
-
A consistent and high trityl absorbance value for each cycle indicates high coupling efficiency. A significant drop in absorbance after the addition of the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ may indicate a problem with that specific phosphoramidite or its delivery.
-
The stepwise coupling efficiency can be calculated by comparing the trityl absorbance of a given cycle to the previous one.
Visualizations
Caption: Primary degradation pathways of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.
References
- 1. glenresearch.com [glenresearch.com]
- 2. rC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Optimizing Deprotection for Sensitive RNA Modifications
Welcome to the Technical Support Center for optimizing the deprotection of synthetic RNA containing sensitive modifications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the deprotection of RNA oligonucleotides bearing modifications such as N6-methyladenosine (m6A), pseudouridine (B1679824) (Ψ), and 2'-O-methyl (2'-OMe) groups.
Frequently Asked Questions (FAQs)
Q1: My RNA contains N6-methyladenosine (m6A). Do I need special deprotection conditions?
A1: No, the N6-methyladenosine modification is generally stable under standard deprotection conditions.[1] You can use common deprotection reagents like concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) without significant degradation of the m6A modification. The manufacturer of the N6-Me-dA-CE Phosphoramidite confirms that no alterations to standard deprotection protocols are necessary.[1]
Q2: I'm synthesizing an RNA oligonucleotide with pseudouridine (Ψ). Are there any special precautions I should take during deprotection?
A2: Yes, for RNA containing pseudouridine, it is advisable to use mild basic conditions for deprotection to avoid potential side reactions, such as dihydrouracil (B119008) ring opening.[2] A recommended mild deprotection condition is a mixture of methylamine, ethanol, and DMSO (MeNH₂/EtOH/DMSO).[2][3]
Q3: How should I deprotect an RNA molecule with 2'-O-methyl (2'-OMe) modifications?
A3: RNA oligonucleotides containing 2'-O-methyl modifications are deprotected in a manner very similar to standard DNA oligonucleotides.[4] Fast and reliable deprotection can be achieved using ammonium hydroxide/methylamine (AMA).[5]
Q4: What is the difference between standard, UltraFAST, and UltraMILD deprotection conditions?
A4: These terms refer to different deprotection protocols that vary in their speed and the harshness of the reagents used.
-
Standard Deprotection: Typically involves heating the oligonucleotide in concentrated ammonium hydroxide at 55°C for 8-17 hours.[1]
-
UltraFAST Deprotection: Utilizes a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA), significantly reducing deprotection time to 5-10 minutes at 65°C.[1][6] This method requires the use of acetyl-protected cytidine (B196190) (Ac-C) to prevent transamination.[6][7]
-
UltraMILD Deprotection: Employs very gentle conditions, such as 0.05M potassium carbonate in methanol (B129727) at room temperature for 4 hours. This is reserved for oligonucleotides with extremely sensitive modifications and requires the use of UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[1][6]
Q5: Can I use gas-phase deprotection for my sensitive modified RNA?
A5: Gas-phase deprotection using ammonia (B1221849) or methylamine is a viable alternative to liquid-phase methods and can streamline the process, especially for high-throughput synthesis.[8] This method can be advantageous as the oligo is eluted directly in a chosen buffer after the protecting groups are removed.[8] However, it requires specialized equipment to handle the pressurized, corrosive gases safely.[8]
Q6: Are there alternatives to chemical synthesis and deprotection for incorporating very sensitive modifications?
A6: Yes, for particularly labile modifications, enzymatic ligation can be a powerful strategy. This involves the synthesis of shorter RNA fragments, one of which contains the desired modification, followed by enzymatic joining of these fragments to create the full-length RNA.[2] This approach avoids exposing the sensitive modification to harsh chemical deprotection steps. Post-synthetic modification on a solid support is another strategy to introduce specific functionalities after the main oligonucleotide chain has been assembled.[1]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of Modified RNA
Symptoms:
-
Broad or multiple peaks on HPLC analysis.
-
Mass spectrometry data shows unexpected masses corresponding to incompletely deprotected oligonucleotides.
-
Reduced biological activity of the RNA.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Old or Low-Quality Reagents | Use fresh, high-quality deprotection reagents. Concentrated ammonium hydroxide should be stored refrigerated and used within a week of opening the bottle.[9] |
| Insufficient Deprotection Time or Temperature | Ensure that the deprotection is carried out for the recommended duration and at the correct temperature for the chosen protocol. Refer to the tables below for specific conditions. |
| Inappropriate Deprotection Method for the Modification | For sensitive modifications like pseudouridine, switch to a milder deprotection protocol (e.g., MeNH₂/EtOH/DMSO).[2][3] |
| Secondary Structure of RNA | RNA can form stable secondary structures that may hinder the access of deprotection reagents. Analysis using techniques like ion exchange HPLC with a denaturing sodium perchlorate (B79767) buffer system and heat can help to overcome these structures.[10] |
Issue 2: Degradation of Sensitive Modifications
Symptoms:
-
Loss of the desired modification confirmed by mass spectrometry.
-
Appearance of unexpected side products in analytical traces.
-
Loss of biological function associated with the modification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh Deprotection Conditions | For modifications known to be labile, such as certain dyes or pseudouridine, avoid aggressive deprotection methods like standard ammonium hydroxide at high temperatures.[2][6] Opt for UltraMILD conditions or specialized protocols. |
| Side Reactions | Be aware of potential side reactions. For example, when using AMA, ensure Ac-protected dC is used to prevent transamination.[7] For 2-thiouridine (B16713) containing oligonucleotides, use a non-I₂ oxidant during synthesis to prevent sulfur loss.[2] |
| Incorrect Workup | After deprotection, follow the recommended quenching and purification procedures promptly to prevent prolonged exposure to harsh conditions. |
Data on Deprotection Conditions for Sensitive Modifications
The following tables summarize recommended deprotection conditions for RNA containing m6A, pseudouridine, and 2'-O-methyl modifications.
Table 1: Deprotection Conditions for N6-methyladenosine (m6A) Modified RNA [1]
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| Standard | Concentrated Ammonium Hydroxide (28-30%) | 55°C | 8 - 17 hours | A reliable and widely used method. Ensure the vial is tightly sealed. |
| UltraFAST | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | Significantly reduces deprotection time. Requires the use of Ac-dC. |
| UltraMILD | 0.05M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Recommended only if other, more sensitive modifications are present in the sequence. |
Table 2: Deprotection Conditions for Pseudouridine (Ψ) Modified RNA
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| Mild | Methylamine/Ethanol/DMSO | Not specified | Not specified | Recommended to avoid side-reactions like dihydrouracil ring opening.[2][3] |
| Standard (for comparison) | Concentrated Ammonium Hydroxide | 55°C | 8 - 17 hours | May lead to side reactions with pseudouridine. |
Table 3: Deprotection Conditions for 2'-O-Methyl (2'-OMe) Modified RNA
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| Standard/FAST | Ammonium Hydroxide / Methylamine (AMA) | 65°C | 10 minutes | Fast and reliable for 2'-OMe modifications.[5] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 17 hours | A standard, though slower, alternative. |
Experimental Protocols
Protocol 1: UltraFAST Deprotection of m6A-containing RNA using AMA
This protocol is suitable for RNA oligonucleotides containing N6-methyladenosine and other standard modifications.
Materials:
-
CPG solid support with synthesized RNA
-
Ammonium hydroxide (30%) / 40% Methylamine (1:1 v/v) (AMA) solution
-
Anhydrous DMSO
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA Quenching Buffer
-
Sterile, RNase-free polypropylene (B1209903) tubes and pipette tips
Procedure:
-
Transfer the CPG support from the synthesis column to a sterile 2 mL screw-cap tube.
-
Add 1 mL of AMA solution to the CPG.
-
Seal the tube tightly and incubate at 65°C for 10 minutes.[7]
-
Cool the tube to room temperature and centrifuge briefly.
-
Transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.
-
Wash the CPG beads with 0.5 mL of RNase-free water and combine the supernatant with the previous fraction.
-
Evaporate the combined solution to dryness using a centrifugal vacuum evaporator with no heat.
-
For 2'-silyl group removal, redissolve the dried pellet in 115 µL of anhydrous DMSO. Heat at 65°C for 5 minutes if necessary to fully dissolve.[11]
-
Add 60 µL of TEA and mix gently.[11]
-
Add 75 µL of TEA·3HF, mix, and incubate at 65°C for 2.5 hours.[11]
-
Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for purification (e.g., Glen-Pak cartridge).[10]
Protocol 2: Mild Deprotection of Pseudouridine-containing RNA
This protocol is adapted for RNA containing pseudouridine to minimize potential side reactions.
Materials:
-
CPG solid support with synthesized RNA
-
Methylamine/Ethanol/DMSO solution
-
Aqueous sodium bicarbonate
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Sterile, RNase-free polypropylene tubes and pipette tips
Procedure:
-
Transfer the CPG support to a sterile tube.
-
Add the MeNH₂/EtOH/DMSO deprotection solution to the CPG.
-
Incubate under conditions determined to be sufficient for complete deprotection while preserving the pseudouridine modification (specific time and temperature may require optimization).
-
After incubation, quench the reaction with aqueous sodium bicarbonate.[3]
-
Recover the RNA solution and evaporate to dryness.
-
Proceed with the 2'-silyl group removal as described in Protocol 1, steps 8-11.
Visualizations
Caption: General workflow for RNA synthesis, deprotection, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. massbio.org [massbio.org]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Peak Broadening in NMR of Labeled RNA
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to peak broadening in Nuclear Magnetic Resonance (NMR) studies of labeled RNA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My NMR spectra show very broad peaks. What are the general causes?
A1: Peak broadening in NMR spectra of labeled RNA can stem from several factors, broadly categorized as sample-related issues, and instrument or experimental parameter issues.[1][2][3]
Sample-Related Issues:
-
RNA Aggregation: High concentrations of RNA can lead to self-association and the formation of larger molecular weight species, which tumble slower in solution and result in broader lines.[1]
-
RNA Degradation: The presence of RNases or harsh purification conditions can lead to the degradation of the RNA sample, causing heterogeneity and peak broadening.[4]
-
Sample Heterogeneity: Incomplete or inefficient in vitro transcription can result in a mixture of RNA molecules of different lengths, contributing to spectral complexity and broad peaks.[5]
-
Chemical Exchange: The RNA molecule may be undergoing conformational exchange on a timescale that is intermediate on the NMR timescale (microseconds to milliseconds), leading to significant line broadening.[1][6] This is a common phenomenon in flexible regions of RNA like loops and junctions.
-
Paramagnetic Contaminants: The presence of paramagnetic metal ions in the sample can cause significant line broadening through paramagnetic relaxation enhancement (PRE).[7]
Instrument and Experimental Issues:
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will result in a non-uniform magnetic field across the sample, leading to a wide distribution of resonance frequencies and thus broad peaks.[1][2][3]
-
Improperly Set Experimental Parameters: Suboptimal pulse sequences or acquisition parameters can contribute to line broadening.
Q2: How can I identify if RNA aggregation is the cause of my broad peaks?
A2: You can diagnose RNA aggregation through a few simple experiments:
-
Concentration Dependence: Acquire a series of 1D or 2D spectra at varying RNA concentrations. If the linewidths decrease significantly upon dilution, aggregation is a likely cause.[1]
-
Temperature Variation: Increasing the temperature can sometimes disrupt weak intermolecular interactions and reduce aggregation, leading to sharper peaks.[1] However, be mindful that temperature also affects chemical exchange and RNA stability.
-
Diffusion Ordered Spectroscopy (DOSY): This NMR experiment separates signals based on the diffusion coefficient of the molecules. The presence of species with significantly different diffusion coefficients can indicate aggregation.
Q3: What steps can I take to prevent or minimize RNA aggregation?
A3: To minimize aggregation, consider the following strategies during sample preparation and experimentation:
-
Optimize RNA Concentration: Work at the lowest concentration that provides an adequate signal-to-noise ratio. For relaxation dispersion experiments, a concentration of ≥1 mM might be necessary, but for general structural studies, lower concentrations are often feasible.[8]
-
Adjust Buffer Conditions:
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl or KCl) can screen electrostatic repulsions between RNA molecules and sometimes reduce aggregation. However, very high salt concentrations can also induce aggregation or conformational changes.[9][10] Typical starting salt concentrations are in the range of 50-200 mM.
-
pH: Ensure the pH of your buffer is appropriate for maintaining the desired RNA fold and minimizing aggregation.
-
-
Additives: In some cases, small amounts of non-denaturing detergents or other additives can help to solubilize aggregates.[11]
-
Temperature Optimization: As mentioned, acquiring spectra at a higher temperature can sometimes mitigate aggregation.[1]
Q4: I suspect chemical exchange is broadening my peaks. How can I confirm this and what can be done?
A4: Chemical exchange is a common source of line broadening in dynamic regions of RNA.
Confirmation:
-
Variable Temperature Experiments: Acquiring spectra at different temperatures can help identify exchange broadening. As temperature changes, the rate of exchange also changes, which can lead to either sharpening or further broadening of the peaks, or even the appearance of new peaks corresponding to different conformational states.[1][12]
-
Advanced NMR Experiments: Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and Chemical Exchange Saturation Transfer (CEST) are specifically designed to characterize conformational exchange and can provide kinetic and thermodynamic information about the exchanging species.[6][8]
Troubleshooting:
-
Temperature and pH Adjustment: Altering the temperature or pH can shift the equilibrium between different conformations or change the rate of exchange, potentially moving it out of the intermediate exchange regime and sharpening the peaks.[13]
-
Ligand or Ion Binding: The binding of a ligand, protein, or specific ions can often stabilize one conformation of the RNA, reducing or eliminating the exchange broadening.
-
Multipulse NMR Techniques: Specialized pulse sequences have been developed to reduce the effects of chemical exchange broadening during data acquisition.[13]
Q5: How can I ensure my labeled RNA sample is pure and free from degradation?
A5: High-quality RNA is crucial for obtaining high-resolution NMR spectra.
-
Purification:
-
Preventing Degradation:
-
RNase-Free Environment: Use RNase-free water, reagents, and labware throughout the entire process of RNA preparation and handling.
-
RNase Inhibitors: Incorporate RNase inhibitors into your transcription and purification buffers.[4]
-
Gentle Handling: Avoid vigorous vortexing, which can shear the RNA.[4]
-
-
Quality Control:
-
Gel Electrophoresis: Run a small aliquot of your purified RNA on a denaturing gel to check for a single, sharp band corresponding to the correct size.
-
UV Spectroscopy: Assess the purity and concentration of your RNA sample using UV absorbance at 260 nm and 280 nm.
-
Quantitative Data Summary
Table 1: Typical Buffer Conditions for RNA NMR
| Parameter | Typical Range | Notes |
| RNA Concentration | 0.1 - 1.0 mM | Higher concentrations may be needed for specific experiments like relaxation dispersion.[8] |
| pH | 6.0 - 7.5 | Should be optimized to maintain the desired RNA structure. |
| Salt (NaCl/KCl) | 25 - 500 mM | Higher salt can screen charges but may also induce aggregation.[16] |
| Divalent Cations (Mg²⁺) | 0 - 10 mM | Often crucial for the proper folding of larger RNAs. |
| Temperature | 10 - 45 °C | Lower temperatures can slow tumbling and broaden lines, while higher temperatures can lead to degradation or melting.[17][18] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Labeled RNA
This protocol describes a general method for the in vitro transcription of isotopically labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
Labeled Nucleoside Triphosphates (NTPs) (e.g., ¹³C, ¹⁵N-labeled)
-
Unlabeled NTPs (if specific labeling is desired)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction on ice in a nuclease-free tube. A typical 1 mL reaction might contain:
-
100 µL 10x Transcription Buffer
-
100 µL of each labeled NTP (final concentration ~5 mM each)
-
20-50 µg of linearized DNA template
-
10 µL RNase inhibitor
-
~5 mg T7 RNA polymerase
-
Nuclease-free water to 1 mL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
(Optional) Treat with DNase I to remove the DNA template.
-
Proceed to purification (e.g., denaturing PAGE).
Protocol 2: Denaturing PAGE Purification of RNA
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution
-
Urea
-
10x TBE buffer (Tris/Borate/EDTA)
-
Ammonium persulfate (APS)
-
TEMED
-
2x Formamide (B127407) loading buffer
-
Elution buffer (e.g., 300 mM sodium acetate, 1 mM EDTA)
Procedure:
-
Cast a denaturing polyacrylamide gel containing 7-8 M urea. The percentage of acrylamide will depend on the size of the RNA.
-
Pre-run the gel until it reaches a stable temperature (~50-55°C).
-
Mix the RNA sample with an equal volume of 2x formamide loading buffer, heat at 95°C for 3-5 minutes, and then place on ice.[4]
-
Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA band by UV shadowing.
-
Excise the band from the gel.
-
Elute the RNA from the gel slice by incubating in elution buffer overnight at 4°C with gentle agitation.[4]
-
Separate the eluate from the gel fragments by centrifugation or using a filter tube.[4]
-
Precipitate the RNA from the eluate by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.[4]
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.[4]
-
Resuspend the purified RNA in an appropriate buffer for NMR analysis.[4]
Visualizations
Caption: A decision tree for troubleshooting broad peaks in RNA NMR.
Caption: Common causes of peak broadening in RNA NMR.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High salt solution structure of a left-handed RNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
Validation & Comparative
Purity analysis of Ac-rC Phosphoramidite-13C9,15N3 synthesized oligos by HPLC
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified oligonucleotides, such as those incorporating isotopically labeled building blocks like Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, is a cornerstone of modern therapeutic and diagnostic development. Ensuring the purity of these synthetic oligonucleotides is critical for the accuracy of research and the safety and efficacy of potential therapeutics. High-Performance Liquid Chromatography (HPLC) is a principal method for this purity assessment. This guide provides a comparative analysis of HPLC methodologies and contrasts them with other common analytical techniques, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Oligonucleotide Purity Analysis
HPLC is a powerful and versatile technique for separating and quantifying impurities in synthetic oligonucleotide preparations.[1] The separation is based on the differential partitioning of the oligonucleotide species between a stationary phase and a liquid mobile phase.[1] For oligonucleotides, two primary modes of HPLC are widely employed: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on their hydrophobicity.[1] An ion-pairing agent, typically a volatile alkylamine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to the mobile phase to neutralize the negative charges of the phosphate (B84403) backbone.[2] This allows the oligonucleotides to interact with the hydrophobic stationary phase.
Key advantages of IP-RP HPLC include its compatibility with mass spectrometry (MS), which allows for the identification of impurities, and its high separation efficiency.[2][3] The use of elevated temperatures (around 60°C) can further improve peak sharpness by disrupting secondary structures that oligonucleotides may form.[4]
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[5] This method is particularly effective for resolving oligonucleotides that have significant secondary structures, such as those with high GC content, because the high pH of the mobile phase disrupts hydrogen bonding.[5][6] AEX HPLC generally provides excellent resolution for oligonucleotides up to 40 bases in length.[5]
Comparison of Analytical Techniques for Oligonucleotide Purity
While HPLC is a dominant method, other techniques offer unique advantages and can be used as orthogonal methods to provide a more complete picture of sample purity. The primary alternatives are Mass Spectrometry (MS) and Capillary Electrophoresis (CE).
| Technique | Principle of Separation/Detection | Resolution | Throughput | Key Advantages | Limitations |
| IP-RP HPLC | Hydrophobicity | High | Moderate | MS-compatible, excellent for a wide range of oligo lengths.[2] | Can be challenging to separate co-eluting species of similar hydrophobicity. |
| AEX HPLC | Charge (phosphate backbone length) | Very High | Moderate | Excellent for resolving failure sequences (n-1, n-2), good for oligos with secondary structures.[5][6] | Not directly compatible with MS due to high salt concentrations in the mobile phase. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | N/A (provides mass information) | High | Confirms molecular weight of the main product and impurities, can identify unknown impurities.[3][7] | Does not provide quantitative purity based on separation; complex spectra can be difficult to interpret.[3] |
| Capillary Electrophoresis (CE) | Size and charge in a sieving matrix | Very High | High | High resolution for single-base differences, low sample and reagent consumption, fully automatable.[8] | Can be less robust than HPLC for routine QC in some environments. |
Table 1: Comparison of common analytical techniques for oligonucleotide purity analysis.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurate and reproducible purity analysis. Below are representative protocols for IP-RP HPLC and AEX HPLC.
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Analysis
Objective: To determine the purity of a synthetic oligonucleotide by separating the full-length product from shorter failure sequences and other impurities.
Instrumentation:
-
UHPLC/HPLC system with a UV detector
-
Column: C18 reversed-phase column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S)
-
Column Temperature: 60°C
Reagents:
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 10 mM Diisopropylethylamine (DIPEA) in water.
-
Mobile Phase B: 100 mM HFIP and 10 mM DIPEA in 50:50 acetonitrile/water.
-
Sample: Oligonucleotide dissolved in water to a concentration of approximately 10 µM.
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 0.2 mL/min.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Run a linear gradient to elute the oligonucleotides. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 260 nm.
-
The purity is calculated by integrating the peak area of the full-length product and dividing it by the total area of all peaks.
Protocol 2: Anion-Exchange (AEX) HPLC Analysis
Objective: To analyze the purity of a synthetic oligonucleotide, particularly one with a high GC content or where resolution of n-1 sequences is critical.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Anion-exchange column suitable for oligonucleotides (e.g., Thermo Scientific DNAPac PA200)
-
Column Temperature: 30°C
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 12.[1]
-
Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO₄, pH 12.[1]
-
Sample: Oligonucleotide dissolved in water to a concentration of 1 mg/mL.[1]
Procedure:
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.[1]
-
Inject 10 µL of the oligonucleotide sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 40 minutes to elute the oligonucleotides based on their increasing charge.
-
Monitor the absorbance at 260 nm.
-
Calculate the purity based on the relative peak areas.
Visualizing the Workflow and Method Comparison
Caption: Experimental workflow for HPLC-based purity analysis of synthesized oligonucleotides.
Caption: Comparison of key attributes for different oligonucleotide purity analysis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 6. atdbio.com [atdbio.com]
- 7. web.colby.edu [web.colby.edu]
- 8. bio-rad.com [bio-rad.com]
Validating 13C and 15N Incorporation: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate validation of 13C and 15N incorporation into molecules is paramount for robust experimental outcomes. Mass spectrometry stands as the gold standard for this purpose, offering a suite of techniques with varying capabilities in sensitivity, precision, and sample compatibility. This guide provides an objective comparison of key mass spectrometry-based methods for validating stable isotope incorporation, supported by experimental data and detailed protocols to inform your selection of the most appropriate analytical strategy.
Stable isotope labeling with 13C and 15N is a cornerstone of modern biological and biomedical research, enabling the precise tracing of metabolic pathways, quantification of protein turnover, and elucidation of drug metabolism. The success of these experiments hinges on the accurate determination of the extent of isotope incorporation. Mass spectrometry, with its ability to differentiate molecules based on their mass-to-charge ratio, provides a direct and quantitative measure of this incorporation.
This guide will delve into the principles, performance, and applications of the most common mass spectrometry techniques used for 13C and 15N analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS).
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry platform for validating 13C and 15N incorporation is dictated by the specific research question, the nature of the analyte, and the required level of precision. The following table summarizes the key performance characteristics of GC-MS, LC-MS, and EA-IRMS.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) |
| Analytes | Volatile and thermally stable small molecules (e.g., amino acids, organic acids, fatty acids after derivatization) | Wide range of molecules including peptides, proteins, nucleotides, and other non-volatile compounds | Bulk solid or liquid samples (e.g., tissues, soils, proteins) for bulk isotope enrichment |
| Resolution | Typically low to medium resolution. High-resolution instruments (e.g., GC-QTOF) are available.[1] | Wide range from low (triple quadrupole) to high resolution (Orbitrap, TOF, FT-ICR).[2][3] | High precision isotope ratio measurements. |
| Precision | Good precision, with mean precision for δ13C and δ15N reported at 0.04‰ and 0.28‰, respectively, for GC/C/IRMS.[4][5] | Varies with the instrument. High-resolution instruments offer excellent accuracy and precision.[2] | Excellent precision, with long-term standard deviation of 0.2 ‰ for 13C and 0.3 ‰ for 15N.[6] |
| Sensitivity | High sensitivity for targeted analysis. | High sensitivity, especially with techniques like selected reaction monitoring (SRM) on triple quadrupole instruments. | High sensitivity for bulk isotope measurements. |
| Sample Preparation | Often requires derivatization to increase volatility and thermal stability.[7] | Generally simpler sample preparation, often involving protein digestion for proteomics. | Sample is combusted to CO2 and N2 gas. |
| Key Applications | Metabolic flux analysis, amino acid metabolism studies.[4][5] | Proteomics (SILAC), metabolomics, drug metabolism studies.[7] | Bulk isotope enrichment determination in ecological and environmental studies, and for validating overall labeling efficiency.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key mass spectrometry techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis
This protocol outlines the derivatization and analysis of amino acids to determine 13C and 15N incorporation.
-
Protein Hydrolysis: Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours.
-
Derivatization:
-
Dry the hydrolyzed sample under a stream of nitrogen.
-
Add a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to create volatile derivatives of the amino acids.
-
Incubate at a specific temperature and time as required by the derivatization agent.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the amino acid derivatives.
-
Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for targeted analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to the amino acid derivatives based on their retention times and mass spectra.
-
Determine the isotopic enrichment by analyzing the mass isotopomer distribution of the molecular ion or specific fragment ions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Proteomic Analysis (SILAC)
This protocol describes a general workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to quantify protein abundance.[7]
-
Cell Culture and Labeling:
-
Sample Preparation:
-
Lyse the cells and extract the proteins.
-
Combine equal amounts of protein from the "light" and "heavy" labeled cell populations.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer will acquire MS1 spectra to detect the mass-shifted labeled peptides and MS2 spectra for peptide sequencing and identification.[8]
-
-
Data Analysis:
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk Isotope Analysis
This protocol is for determining the bulk 13C and 15N enrichment in solid samples.[6]
-
Sample Preparation:
-
Homogenize and dry the solid sample (e.g., plant tissue, animal tissue).
-
Weigh a small amount of the sample into a tin capsule.
-
-
Combustion:
-
Gas Separation and Analysis:
-
The resulting gases are separated by a gas chromatography column.[6]
-
The separated gases are introduced into the isotope ratio mass spectrometer.
-
-
Data Analysis:
-
The IRMS measures the isotopic ratios (13C/12C and 15N/14N) of the CO2 and N2 gases.
-
The results are expressed in delta notation (δ) relative to international standards (VPDB for carbon and Air for nitrogen).[6]
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS, LC-MS (SILAC), and EA-IRMS.
GC-MS workflow for 13C/15N incorporation analysis in amino acids.
References
- 1. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative Analysis: Validating qNMR Results with Internal Standards
In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the precise quantification of substances is paramount.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive technique for determining the absolute concentration of compounds.[2] This guide provides a comprehensive comparison of qNMR using an internal standard with alternative analytical methods, supported by experimental protocols and data.
Principles of qNMR with an Internal Standard
Quantitative NMR relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] By incorporating a known amount of an internal standard into a sample with the analyte of interest, the concentration or purity of the analyte can be accurately determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[2][4] This method allows for absolute quantification without the need for a calibration curve of the analyte itself, a significant advantage over many chromatographic techniques.[2][5]
Comparison of qNMR with High-Performance Liquid Chromatography (HPLC)
A common alternative to qNMR for purity determination is High-Performance Liquid Chromatography (HPLC). While both techniques are widely used, they operate on different principles and present distinct advantages and disadvantages. qNMR is a primary ratio method, meaning it can provide results with metrological traceability to the International System of Units (SI) when certified reference materials (CRMs) are used as internal standards.[6][7] HPLC, on the other hand, is a comparative technique that typically relies on calibration curves generated from reference standards of the analyte.
| Feature | Quantitative NMR (qNMR) with Internal Standard | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal area is directly proportional to the number of nuclei.[2][3] | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc. |
| Quantification | Absolute quantification using a certified internal standard.[2][5] | Relative quantification requiring a calibration curve with an analyte-specific reference standard. |
| Sample Preparation | Simple dissolution in a deuterated solvent with the internal standard.[8] | Often requires more complex sample preparation, including filtration and dilution. |
| Analysis Time | Typically shorter analysis time per sample.[5] | Can have longer run times, especially for complex mixtures requiring gradient elution. |
| Non-destructive | Yes, the sample can be recovered and used for further analysis.[2] | Generally destructive, as the sample is passed through the column and detector. |
| Selectivity | High, based on the chemical shift of specific nuclei. | High, based on chromatographic separation and detector specificity. |
| Versatility | A single internal standard can be used for the quantification of multiple analytes.[5][7] | Methods are typically analyte-specific. |
Experimental Protocols
-
Sample and Standard Preparation:
-
Accurately weigh a specific amount of the analyte and the internal standard (a certified reference material is recommended).[9]
-
Dissolve both in a suitable deuterated solvent in a vial.
-
Transfer a known volume of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
Optimize acquisition parameters such as the number of scans to achieve a high signal-to-noise ratio.[10]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.[11]
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Caption: Workflow for quantitative NMR analysis.
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of purity determination for a fictional compound, "Compound X," using both qNMR and HPLC. The data reflects the expected precision and accuracy of each method.
| Sample ID | qNMR Purity (%) | HPLC Purity (%) | Relative Difference (%) |
| Batch A-1 | 99.2 | 99.0 | 0.20 |
| Batch A-2 | 99.3 | 99.1 | 0.20 |
| Batch A-3 | 99.1 | 98.9 | 0.20 |
| Batch A Avg. | 99.2 | 99.0 | |
| Std. Dev. | 0.10 | 0.10 | |
| Batch B-1 | 98.5 | 98.3 | 0.20 |
| Batch B-2 | 98.6 | 98.4 | 0.20 |
| Batch B-3 | 98.4 | 98.2 | 0.20 |
| Batch B Avg. | 98.5 | 98.3 | |
| Std. Dev. | 0.10 | 0.10 |
As illustrated in the table, both methods provide comparable results, with qNMR often considered a primary method for validating the reference standards used in HPLC.[1][12] The slight systematic difference can be attributed to the different principles of quantification.
Conclusion
Quantitative NMR with an internal standard is a robust, accurate, and efficient method for the absolute quantification of substances.[2] Its non-destructive nature and the ability to use a single internal standard for various analytes make it a versatile tool in research and quality control.[2][5] While HPLC remains a cornerstone of analytical chemistry, qNMR serves as an excellent orthogonal technique for method validation and the certification of reference materials, ensuring the accuracy and reliability of quantitative results across different analytical platforms. The choice between qNMR and other methods will ultimately depend on the specific requirements of the analysis, including the availability of reference standards, sample complexity, and the desired level of metrological traceability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. usp.org [usp.org]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ versus Enzymatic Labeling of RNA
For researchers, scientists, and drug development professionals, the precise labeling of RNA is a critical step in elucidating its structure, function, and interactions. This guide provides an objective comparison of two prominent methods: chemical synthesis using Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ and enzymatic labeling techniques. We present a detailed analysis of their respective workflows, performance metrics, and experimental protocols to empower you in selecting the optimal strategy for your research needs.
The choice between chemical and enzymatic RNA labeling hinges on several factors, including the desired labeling pattern, the length of the RNA molecule, and the specific downstream application. Chemical synthesis with isotopically labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, offers unparalleled control over the placement of labels at specific atomic positions. In contrast, enzymatic methods provide a versatile and often more straightforward approach for incorporating labels throughout the entire RNA molecule or at its termini.
Quantitative Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance indicators for each labeling method. The data presented is a synthesis of information from various studies and should be considered as a general guide.
| Feature | Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ (Chemical Synthesis) | Enzymatic Labeling (e.g., In Vitro Transcription) |
| Labeling Specificity | Site-specific at the atomic level | Uniformly distributed or end-labeled |
| Labeling Efficiency | High (>97% coupling efficiency per cycle)[1] | Variable, dependent on enzyme and substrate concentration |
| RNA Length Limitation | Typically limited to <200 nucleotides[2] | Can produce very long RNA transcripts |
| Cost | High, due to multi-step synthesis of labeled phosphoramidites | Generally lower, especially for uniform labeling |
| Scalability | Scalable, but cost increases with length and complexity | Readily scalable for large-scale production |
| Versatility | Allows for a wide range of isotopic labeling patterns | Versatile in terms of the types of labels that can be incorporated (e.g., fluorophores, biotin) |
| Typical Applications | NMR spectroscopy, mass spectrometry, structural biology | Northern blotting, in situ hybridization, RNA-protein interaction studies |
Experimental Workflows and Methodologies
The selection of a labeling method is intrinsically linked to the experimental workflow. Below, we outline the typical procedures for both Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃-based chemical synthesis and enzymatic labeling via in vitro transcription.
Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ Labeling Workflow
Chemical synthesis of RNA using phosphoramidites is a cyclical process performed on a solid support. The incorporation of the ¹³C and ¹⁵N isotopes is achieved by using the custom-synthesized Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ building block.
Experimental Protocol: RNA Synthesis using Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
-
Solid Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the target RNA sequence.
-
Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing RNA chain. This step is performed in an anhydrous environment. The coupling time is typically extended for RNA synthesis to ensure high efficiency.[1]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).
-
Repeat: Repeat the deprotection, coupling, capping, and oxidation steps for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final coupling cycle, cleave the RNA from the solid support and remove all remaining protecting groups from the bases and the 2'-hydroxyl groups using a suitable deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Purification: Purify the full-length, labeled RNA product using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Enzymatic RNA Labeling Workflow
Enzymatic labeling, most commonly through in vitro transcription, utilizes an RNA polymerase to synthesize RNA from a DNA template. Labeled nucleotides are incorporated into the growing RNA chain by the polymerase.
Experimental Protocol: Enzymatic RNA Labeling via In Vitro Transcription
-
Template Preparation: Prepare a linear DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7, T3, or SP6) upstream of the target RNA sequence. The template can be a linearized plasmid or a PCR product.
-
Reaction Setup: In an RNase-free environment, set up the in vitro transcription reaction by combining the DNA template, RNA polymerase, a mixture of labeled and unlabeled ribonucleoside triphosphates (NTPs), and a transcription buffer containing magnesium ions and other necessary components. For uniform labeling, one or more of the NTPs will be isotopically enriched (e.g., ¹³C,¹⁵N-CTP).
-
Transcription: Incubate the reaction mixture at the optimal temperature for the chosen RNA polymerase (typically 37°C) for a period ranging from 2 to 4 hours, or longer for higher yields.
-
Template Removal: After the transcription reaction is complete, digest the DNA template by adding DNase I and incubating for 15-30 minutes at 37°C.
-
RNA Purification: Purify the labeled RNA from the reaction mixture to remove the enzyme, unincorporated nucleotides, and digested DNA fragments. Common purification methods include spin column chromatography, lithium chloride precipitation, or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess the integrity and concentration of the purified labeled RNA using methods such as gel electrophoresis and UV-Vis spectrophotometry.
Concluding Remarks
The choice between Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃-based chemical synthesis and enzymatic labeling is a critical decision in the design of RNA-focused research. Chemical synthesis provides unparalleled precision for site-specific isotopic labeling, which is invaluable for high-resolution structural studies by NMR and mass spectrometry. However, this precision comes at a higher cost and is generally limited to shorter RNA sequences.
Enzymatic methods, on the other hand, offer a cost-effective and highly scalable solution for producing longer RNA molecules with uniform or end-specific labels. This makes them well-suited for a broad range of applications, including the study of RNA-protein interactions and gene expression analysis.
Ultimately, the optimal method will depend on the specific scientific question being addressed, the required labeling pattern, and the available resources. By carefully considering the advantages and limitations of each approach as outlined in this guide, researchers can make an informed decision to advance their scientific endeavors.
References
A Comparative Guide to Phosphoramidite Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate phosphoramidite (B1245037) protecting groups is a critical determinant of success in oligonucleotide synthesis. This guide provides a comprehensive comparative analysis of commonly used protecting groups, supported by experimental data and detailed protocols to aid in the rational selection of a protection strategy tailored to specific research and development needs.
The efficiency of solid-phase oligonucleotide synthesis hinges on the strategic use of protecting groups to temporarily block reactive sites on the nucleoside phosphoramidites. These groups must be stable throughout the iterative synthesis cycles and readily removable under conditions that do not compromise the integrity of the final oligonucleotide product. This analysis focuses on the performance of protecting groups for the 5'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphate (B84403) backbone.
Performance Comparison of Exocyclic Amine Protecting Groups
The choice of protecting groups for the exocyclic amines of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) significantly impacts the deprotection kinetics and the overall yield and purity of the synthetic oligonucleotide. The most common protecting groups include benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), dimethylformamidine (dmf), and phenoxyacetyl (PAC).
| Protecting Group | Nucleobase | Deprotection Conditions | Deprotection Time | Key Characteristics |
| Benzoyl (Bz) | dA, dC | Concentrated Ammonium Hydroxide, 55°C | 5 hours | Standard, robust protection; requires relatively harsh deprotection conditions.[1] |
| Isobutyryl (iBu) | dG | Concentrated Ammonium Hydroxide, 55°C | 5 hours | Standard protection for guanine; more resistant to hydrolysis than Bz-A and Bz-C.[1] |
| Acetyl (Ac) | dC | AMA (Ammonium Hydroxide/Methylamine), 65°C | 10 minutes | Enables "UltraFAST" deprotection; avoids base modification with methylamine-based reagents.[2][3] |
| Dimethylformamidine (dmf) | dG | Ammonium Hydroxide, 55°C | 1 hour | Allows for significantly faster deprotection compared to iBu-dG under standard conditions.[1] |
| Phenoxyacetyl (PAC) | dA, dG | 0.05M Potassium Carbonate in Methanol, RT | 4 hours | "UltraMILD" protection, suitable for sensitive modifications; removable under non-aqueous, basic conditions.[4] |
| iso-Propylphenoxyacetyl (iPr-Pac) | dG | 0.05M Potassium Carbonate in Methanol, RT | 4 hours | "UltraMILD" protection for guanine, often used in conjunction with other UltraMILD protecting groups.[4] |
Note: Deprotection times are approximate and can vary based on oligonucleotide length, sequence, and specific experimental conditions.
Impact of Coupling Efficiency on Oligonucleotide Yield
The efficiency of each coupling step during synthesis has a cumulative effect on the final yield of the full-length oligonucleotide. Even a small decrease in average coupling efficiency can lead to a significant reduction in yield, particularly for longer oligonucleotides.
| Average Coupling Efficiency | Theoretical Yield of a 20mer | Theoretical Yield of a 50mer | Theoretical Yield of a 100mer |
| 99.5% | ~90.5% | ~77.9% | ~60.6% |
| 99.0% | ~81.8% | ~60.5% | ~36.6% |
| 98.5% | ~73.6% | ~46.8% | ~21.9% |
| 98.0% | ~66.8% | ~36.4% | ~13.3% |
Theoretical Yield = (Average Coupling Efficiency)^(Number of Couplings)
Logical Workflow for Protecting Group Selection
The selection of a protecting group strategy is a multi-faceted decision that depends on the desired oligonucleotide modifications, the required purity, and the intended downstream applications. The following diagram illustrates a logical workflow for this selection process.
References
Assessing the Stability of PS2-RNA Modification: A Comparative Guide
In the rapidly evolving landscape of RNA therapeutics, the chemical modification of oligonucleotides is paramount to enhancing their efficacy and in vivo longevity. Among these modifications, the phosphorodithioate (B1214789) (PS2) linkage, where both non-bridging oxygen atoms in the phosphate (B84403) backbone are replaced by sulfur, has garnered significant interest. This guide provides a comprehensive comparison of PS2-RNA stability against other common RNA modifications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to PS2-RNA Modification
PS2-RNA is a modification of the phosphodiester backbone of RNA that enhances its stability.[1] In this alteration, two sulfur atoms replace the non-bridging oxygen atoms at an internucleotide linkage.[1] This change confers significant resistance to enzymatic degradation by nucleases, a critical factor for maintaining the therapeutic activity of RNA-based drugs in biological environments.[2][3][4] The PS2 modification is achiral, which circumvents potential issues arising from diastereoisomers present in other modifications like phosphorothioates (PS).[4]
Comparative Stability of RNA Modifications
The stability of therapeutic oligonucleotides is a key determinant of their clinical success. The following table summarizes the relative stability of PS2-RNA compared to unmodified RNA and other common chemical modifications. The primary measure of stability is resistance to nuclease-mediated degradation.
| Modification Type | Structure | Nuclease Resistance | Thermal Stability (Duplex) | Key Advantages | Considerations |
| Unmodified RNA | Phosphodiester | Very Low | Baseline | Natural biological molecule | Rapidly degraded by nucleases |
| Phosphorothioate (B77711) (PS-RNA) | One non-bridging oxygen is replaced by sulfur | High | Slightly Decreased[5] | Enhanced nuclease resistance, improved cellular uptake[6][7] | Introduction of a chiral center, potential for off-target effects[8][9] |
| Phosphorodithioate (PS2-RNA) | Both non-bridging oxygens are replaced by sulfur | Very High | Slightly Decreased[4] | Superior nuclease resistance compared to PS-RNA, achiral backbone[4] | May slightly reduce binding affinity to target sequences[3] |
| 2'-O-Methyl (2'-OMe) RNA | Methyl group added to the 2'-hydroxyl of the ribose | High | Increased[5][10] | High nuclease resistance, increased binding affinity and thermal stability[10] | Can be combined with backbone modifications for synergistic effects[7][11] |
Visualizing RNA Backbone Modifications
The following diagram illustrates the structural differences between the backbones of natural RNA, PS-RNA, and PS2-RNA.
Caption: Chemical structures of RNA phosphate backbone modifications.
Experimental Protocols for Stability Assessment
A standard method to evaluate the stability of RNA modifications is the nuclease degradation assay. This assay measures the resistance of an RNA oligonucleotide to cleavage by nucleases over time.
Protocol: Nuclease Degradation Assay in Serum
Objective: To compare the stability of unmodified RNA, PS-RNA, and PS2-RNA in the presence of serum nucleases.
Materials:
-
RNA oligonucleotides (unmodified, PS-modified, PS2-modified) of the same sequence.
-
Fetal Bovine Serum (FBS) or human serum.
-
Nuclease-free water.
-
Phosphate-Buffered Saline (PBS).
-
Gel loading buffer (e.g., 2X TBE-Urea Sample Buffer).
-
Polyacrylamide gel (e.g., 15% TBE-Urea).
-
Gel staining solution (e.g., SYBR Gold).
-
Gel imaging system.
-
Incubator or water bath at 37°C.
Procedure:
-
Preparation of RNA Samples:
-
Resuspend lyophilized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of each RNA type at 10 µM in PBS.
-
-
Nuclease Digestion:
-
Prepare a reaction mixture containing 10% FBS in PBS.
-
For each RNA type, set up a series of reactions. In separate tubes, mix 9 µL of the 10% FBS solution with 1 µL of the 10 µM RNA working solution.
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding 10 µL of gel loading buffer and immediately placing the sample on ice or freezing at -20°C. The 0-hour time point serves as the undigested control.
-
-
Gel Electrophoresis:
-
Thaw the collected samples.
-
Heat the samples at 95°C for 3 minutes to denature the RNA.
-
Load 20 µL of each sample onto a 15% TBE-Urea polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the loading dye has migrated sufficiently.
-
-
Visualization and Quantification:
-
Stain the gel with SYBR Gold for 30 minutes.
-
Visualize the gel using a gel imaging system.
-
Quantify the band intensity of the intact RNA for each time point.
-
Calculate the percentage of intact RNA remaining at each time point relative to the 0-hour control.
-
-
Data Analysis:
-
Plot the percentage of intact RNA versus time for each modification type.
-
Determine the half-life (t½) of each RNA oligonucleotide, which is the time required for 50% of the RNA to be degraded.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the nuclease degradation assay.
Caption: Workflow for assessing RNA stability via nuclease degradation assay.
Discussion
The enhanced stability of PS2-RNA against nucleases makes it a highly attractive modification for therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[2][12] By increasing the half-life of these molecules in biological fluids, the PS2 modification can lead to a more sustained therapeutic effect.[2][8]
While providing superior nuclease resistance, the introduction of two sulfur atoms in the PS2 linkage can slightly decrease the thermal stability of RNA duplexes.[4][5] Furthermore, like other backbone modifications, high levels of PS2 substitution may impact the binding affinity of the oligonucleotide to its target sequence.[3] Therefore, the extent and positioning of PS2 modifications within an oligonucleotide often require careful optimization to balance stability and activity. In many therapeutic applications, PS2 modifications are strategically combined with other chemical alterations, such as 2'-O-methylation, to achieve an optimal profile of stability, binding affinity, and reduced off-target effects.[7][11]
Conclusion
PS2-RNA modification represents a significant advancement in the development of stable and effective oligonucleotide therapeutics.[2] Its exceptional resistance to nuclease degradation, surpassing that of the more common phosphorothioate modification, makes it a valuable tool for extending the in vivo half-life of RNA-based drugs. While considerations such as potential impacts on binding affinity must be addressed through careful design and optimization, the superior stability profile of PS2-RNA positions it as a cornerstone technology for the next generation of RNA therapies.
References
- 1. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Phosphorothioate RNA Synthesis Modification [biosyn.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structure, stability and Ago2 affinity of phosphorodithioate-modified RNAs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Phosphorothioate-modified (m)RNA: Improved stability & enhanced translation efficiency - News Blog - Jena Bioscience [jenabioscience.com]
A Researcher's Guide to Cross-Validation of Structural Data from NMR and Other Biophysical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of a biomolecule's three-dimensional structure is a cornerstone of modern molecular biology and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Small-Angle X-ray Scattering (SAXS) are powerful techniques that provide invaluable, yet often complementary, structural insights. This guide offers an objective comparison of these methods, supported by experimental data, and outlines a workflow for their synergistic use in robust structural cross-validation.
The integration of data from multiple biophysical techniques, a practice known as integrative structural biology, is becoming increasingly vital for obtaining a comprehensive understanding of a molecule's structure, dynamics, and function.[1][2][3] Each method possesses unique strengths and limitations, and by combining their outputs, researchers can achieve a more complete and accurate structural picture, mitigating the weaknesses of any single approach.
Comparative Overview of Key Structural Biology Techniques
The choice of technique for structural determination depends on various factors including the size and nature of the biomolecule, the desired resolution, and the specific biological question being addressed. While X-ray crystallography has historically been the dominant method, the advent of the "resolution revolution" in Cryo-EM has made it a formidable tool for large and complex assemblies.[4] NMR remains unique in its ability to provide detailed information about molecular dynamics in solution.[5] SAXS, a lower-resolution technique, provides crucial information about the overall shape and conformational flexibility of molecules in solution.[6]
Quantitative Comparison of Structural Data
A key aspect of cross-validation is the quantitative comparison of structural models obtained from different techniques. The Root Mean Square Deviation (RMSD) of atomic coordinates is a primary metric for this comparison, with lower values indicating higher similarity. However, a comprehensive evaluation also includes other validation parameters. For instance, crystal structures are assessed by their resolution and R-factors (R-work and R-free), which measure the agreement between the experimental diffraction data and the structural model.[7][8][9][10][11] For all structures, stereochemical quality is evaluated using tools like MolProbity, which provides a composite score based on factors like Ramachandran plot analysis, rotamer correctness, and clashscore.[12][13][14][15][16]
| Technique | Resolution Range | Key Validation Metrics | Typical Sample Requirements | Strengths | Limitations |
| NMR Spectroscopy | Typically up to ~1.5 Å for small proteins | Ensemble RMSD, Number of restraints per residue, Ramachandran plot analysis, MolProbity score | ~0.1-1 mM concentration, soluble, stable sample | Provides information on dynamics in solution; No crystallization required; Can study flexible regions | Limited to smaller proteins (typically < 40 kDa); Lower resolution for larger molecules |
| X-ray Crystallography | Can reach sub-Ångstrom resolution | Resolution, R-work/R-free, Ramachandran plot analysis, MolProbity score | High-quality, well-ordered crystals | High resolution; Well-established methods | Requires crystallization, which can be a major bottleneck; Crystal packing can introduce artifacts; Provides a static picture |
| Cryo-Electron Microscopy | Near-atomic resolution (typically 1.5-4 Å) | Resolution (FSC), Map-to-model fit (CC), Ramachandran plot analysis, MolProbity score | Small amount of sample (~1 mg/mL); No crystallization needed | Can handle large and complex assemblies; Can capture different conformational states | Lower resolution for smaller proteins; Sample preparation can be challenging; Computationally intensive |
| Small-Angle X-ray Scattering (SAXS) | Low resolution (10-20 Å) | Radius of gyration (Rg), Maximum particle dimension (Dmax), Pair-distance distribution function P(r) | ~1-10 mg/mL concentration; Monodisperse sample | Provides information on overall shape and size in solution; High-throughput capabilities | Low resolution; Sensitive to aggregation and heterogeneity |
Table 1: Comparison of Structural Biology Techniques. This table summarizes the key characteristics, validation metrics, and sample requirements for NMR, X-ray crystallography, Cryo-EM, and SAXS.
Below is a table with example quantitative data comparing structures of the same protein determined by both NMR and X-ray crystallography.
| Protein | PDB ID (X-ray) | Resolution (Å) | R-free | MolProbity Score | PDB ID (NMR) | Backbone RMSD (Å) (NMR vs. X-ray) | MolProbity Score |
| Human Ubiquitin | 1UBQ | 1.80 | 0.19 | 1.34 | 1D3Z | 0.54 | 1.58 |
| BPTI | 5PTI | 1.00 | 0.18 | 1.10 | 1BPI | 0.40 | 1.45 |
| Hen Egg-White Lysozyme | 193L | 1.55 | 0.19 | 1.21 | 1E8L | 1.10 | 1.98 |
Table 2: Quantitative Comparison of Protein Structures Determined by X-ray Crystallography and NMR. This table presents a direct comparison of validation metrics for three well-studied proteins, highlighting the degree of similarity and differences in quality scores between the two techniques. RMSD values indicate the average deviation of the backbone atoms between the crystal and solution structures.[5][17][18][19][20]
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality structural data. The following sections outline the key steps for each of the discussed techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Express and purify the protein of interest. For proteins larger than ~10 kDa, uniform isotopic labeling with ¹⁵N and ¹³C is typically required.[21]
-
Prepare a sample with a protein concentration of approximately 0.1-1.0 mM in a suitable buffer at a specific pH.[21]
-
Add 5-10% D₂O to the sample for the spectrometer's frequency lock.
-
-
Data Acquisition:
-
Calibrate the spectrometer and optimize acquisition parameters.
-
Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and sidechain resonances.[22][23][24][25]
-
Collect Nuclear Overhauser Effect (NOE) spectroscopy data (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space (< 6 Å).[21]
-
Optionally, measure residual dipolar couplings (RDCs) to obtain long-range orientational information.
-
-
Structure Calculation and Refinement:
-
Process the NMR data using software like NMRPipe.
-
Assign the chemical shifts of the protein's atoms using software such as CARA, SPARKY, or CCPNmr Analysis.
-
Generate distance and dihedral angle restraints from the NOESY and assignment data.
-
Calculate an ensemble of 3D structures that satisfy these restraints using software like CYANA, XPLOR-NIH, or ARIA.
-
Refine the structures in a water box using molecular dynamics simulations.
-
-
Structure Validation:
X-ray Crystallography
-
Crystallization:
-
Purify the protein to a high degree of homogeneity (>95%).
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to find conditions that yield well-ordered crystals.[26][27] This is often done using high-throughput robotic systems.[26]
-
Optimize the initial crystallization conditions to obtain crystals of sufficient size and quality for diffraction.
-
-
Data Collection:
-
Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cooling it in liquid nitrogen.[28]
-
Mount the frozen crystal on a goniometer at a synchrotron beamline or on a home-source X-ray diffractometer.[28]
-
Expose the crystal to a high-intensity X-ray beam and collect a series of diffraction images as the crystal is rotated.[28][29]
-
-
Data Processing:
-
Structure Determination and Refinement:
-
Determine the initial phases of the reflections using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD).
-
Calculate an initial electron density map.
-
Build an atomic model of the protein into the electron density map using software like Coot or Phenix.
-
Refine the atomic model against the experimental data to improve the fit and the stereochemical quality of the model. This iterative process is monitored using the R-work and R-free values.[7][9]
-
-
Structure Validation:
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation (Vitrification):
-
Apply a small volume (3-4 µL) of the purified protein sample (typically at ~1 mg/mL) to a cryo-EM grid.[4]
-
Blot away excess liquid to create a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, embedding the protein particles in a thin layer of amorphous ice.[4]
-
-
Data Acquisition:
-
Image Processing:
-
Correct for beam-induced motion and perform contrast transfer function (CTF) estimation for each micrograph.[1][31][32][33]
-
Automatically pick individual particle images from the micrographs.[1][31][32][33]
-
Perform 2D classification to sort the particles into different classes based on their orientation and to remove junk particles.[1][31][32][33]
-
Generate an initial 3D model (ab initio reconstruction).[1][31][32][33]
-
Perform 3D classification to separate different conformational states and further refine the particle set.[1][31][32][33]
-
Carry out 3D refinement to improve the resolution of the final 3D density map.[1][31][32][33]
-
-
Model Building and Refinement:
-
Build an atomic model into the high-resolution cryo-EM density map.
-
Refine the model to optimize its fit to the map and its stereochemical properties.
-
-
Validation:
-
Assess the resolution of the map using the Fourier Shell Correlation (FSC) criterion.
-
Validate the fit of the atomic model to the map using cross-correlation coefficients.
-
Evaluate the stereochemical quality of the model using tools like MolProbity.[12]
-
Small-Angle X-ray Scattering (SAXS)
-
Sample Preparation:
-
Prepare a series of protein concentrations (e.g., 1, 2, 5, and 10 mg/mL) in a well-matched buffer.[34]
-
Ensure the sample is monodisperse and free of aggregates using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).[34]
-
Prepare a corresponding buffer blank for background subtraction.
-
-
Data Collection:
-
Load the sample and buffer into a sample cell at a SAXS beamline or on a lab-based instrument.
-
Expose the sample and buffer to a collimated X-ray beam and record the scattered X-rays on a 2D detector.[6][35][36]
-
For challenging samples, SEC-SAXS can be used to collect data on the protein as it elutes from a size-exclusion column, ensuring a monodisperse sample.[37]
-
-
Data Processing and Analysis:
-
Radially average the 2D scattering images to obtain 1D scattering profiles (intensity vs. scattering angle).
-
Subtract the buffer scattering from the sample scattering.
-
Perform Guinier analysis to determine the radius of gyration (Rg), a measure of the particle's size.
-
Calculate the pair-distance distribution function, P(r), which provides information about the shape and maximum dimension (Dmax) of the particle.
-
Generate low-resolution 3D shape reconstructions (ab initio modeling) or compare the experimental scattering curve to theoretical curves calculated from existing high-resolution models.
-
Integrative Structural Biology Workflow
The cross-validation and integration of structural data from these diverse techniques provide a more robust and comprehensive understanding of a biomolecule's structure and function. A typical integrative workflow involves a cyclical process of data acquisition, modeling, and validation.
Figure 1: An illustrative workflow for integrative structural biology. This diagram shows how experimental data from various techniques are combined with computational modeling in an iterative process of refinement and cross-validation to generate a comprehensive structural model.
Conclusion
The synergistic use of NMR, X-ray crystallography, Cryo-EM, and SAXS offers a powerful paradigm for modern structural biology. By understanding the distinct advantages and limitations of each technique and employing a rigorous cross-validation workflow, researchers can achieve a more accurate and complete understanding of biomolecular structures. This integrative approach is not only crucial for fundamental biological research but also for accelerating the pace of drug discovery and development by providing a clearer picture of drug-target interactions and the dynamic nature of biological macromolecules.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Ramachandran plot | PPTX [slideshare.net]
- 3. Integrative Structural Biology | Thermo Fisher Scientific - US [thermofisher.com]
- 4. inext-discovery.eu [inext-discovery.eu]
- 5. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank [openbiochemistryjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 8. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. dictionary.iucr.org [dictionary.iucr.org]
- 11. vitkuplab.c2b2.columbia.edu [vitkuplab.c2b2.columbia.edu]
- 12. Analysis of protein structure using Molprobity [protocols.io]
- 13. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]
- 14. researchgate.net [researchgate.net]
- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 16. protocols.io [protocols.io]
- 17. doc.rero.ch [doc.rero.ch]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of NMR and crystal structures of membrane proteins and computational refinement to improve model quality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. weizmann.ac.il [weizmann.ac.il]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pnas.org [pnas.org]
- 23. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 24. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 28. phys.libretexts.org [phys.libretexts.org]
- 29. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. renafobis.fr [renafobis.fr]
- 33. researchgate.net [researchgate.net]
- 34. Sample requirements - Biological small angle scattering - EMBL Hamburg [embl-hamburg.de]
- 35. A General Small-Angle X-ray Scattering-Based Screening Protocol for Studying Physical Stability of Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Small-angle X-ray scattering (SAXS) [bio-protocol.org]
- 37. How to design an equilibrium SAXS experiment - BioCAT [bio.aps.anl.gov]
Benchmarking Synthesis Efficiency of Labeled Phosphoramidites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of labels such as fluorescent dyes, biotin, and stable isotopes into synthetic oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The efficiency with which these labeled phosphoramidites are incorporated during solid-phase synthesis directly impacts the yield and purity of the final product. This guide provides an objective comparison of the synthesis efficiency of different classes of labeled phosphoramidites, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagents for their applications.
Data Presentation: A Comparative Overview of Synthesis Efficiency
| Labeled Phosphoramidite (B1245037) Class | Specific Label Example | Reported Coupling Efficiency (per step) | Overall Yield of Labeled Oligonucleotide | Reference |
| Fluorescent Dyes | Cy5 derivatives | Not explicitly stated, but moderate to good overall yields suggest high efficiency. | 4.5% to 24.3% for a 1 µmole scale synthesis of various sequences.[1] | [1] |
| 6-FAM | Recommended coupling time of 10 minutes. | Not specified. | [2] | |
| Biotin | Fluoride-cleavable biotin | >99% (under optimized, anhydrous conditions) | Not specified. | [3] |
| ~47% (with adventitious moisture) | [3] | |||
| Stable Isotopes | ¹³C, ¹⁵N, ²H | >99% (typical) | 9% to 44% (for the synthesis of the labeled phosphoramidite building blocks themselves)[4] | [4] |
Note: The overall yield is highly dependent on the length of the oligonucleotide. Higher coupling efficiencies are crucial for the synthesis of longer sequences.[5]
Experimental Protocols: Key Methodologies for Synthesis and Application
The following protocols provide a detailed methodology for the synthesis of an oligonucleotide with a labeled phosphoramidite and a common downstream application, Fluorescence In Situ Hybridization (FISH).
Protocol 1: Automated Synthesis of a Labeled Oligonucleotide
This protocol outlines the general steps for incorporating a labeled phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Unlabeled phosphoramidites (dA, dC, dG, dT).
-
Labeled phosphoramidite (e.g., Cy5, Biotin, or ¹³C-labeled phosphoramidite).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).
Procedure:
-
Synthesizer Preparation: Load the CPG column, phosphoramidites, and all necessary reagents onto the synthesizer. Ensure all reagents are anhydrous.
-
Sequence Programming: Program the desired oligonucleotide sequence, specifying the cycle for the addition of the labeled phosphoramidite.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The activated phosphoramidite (labeled or unlabeled) is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times may need to be extended for sterically hindered labeled phosphoramidites.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cycle Repetition: The synthesis cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all protecting groups are removed.
-
Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).
-
Analysis: The purity and identity of the final labeled oligonucleotide are confirmed by methods such as mass spectrometry and analytical HPLC.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with a Labeled Oligonucleotide Probe
This protocol describes the use of a fluorescently labeled oligonucleotide probe to detect a specific DNA sequence in fixed cells.
Materials:
-
Cy3-labeled oligonucleotide probe.
-
Fixed cells on microscope slides.
-
Hybridization buffer (e.g., 70% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Wash buffers (e.g., 2x SSC, 0.1x SSC).
-
Denaturation solution (e.g., 70% Formamide / 2x SSC, pH 7.0).
-
Ethanol series (70%, 90%, 100%).
-
DAPI counterstain in antifade mounting medium.
Procedure:
-
Sample Preparation: Permeabilize fixed cells on slides to allow probe entry.[7][8]
-
Denaturation: Immerse slides in denaturation solution at 70-75°C for 2-5 minutes to denature the target DNA.[7][8]
-
Probe Hybridization: Apply the fluorescently labeled probe in hybridization buffer to the denatured sample, cover with a coverslip, and incubate overnight at 37°C in a humidified chamber.[7][8]
-
Washing: Perform stringent washes to remove unbound and non-specifically bound probes. This typically involves washes with 2x SSC and 0.1x SSC at elevated temperatures.[7][8]
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslip with an antifade medium.[8]
-
Visualization: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for the fluorophore (e.g., Cy3) and DAPI.[7]
Mandatory Visualization: Workflow for FISH
The following diagram illustrates the experimental workflow for Fluorescence In Situ Hybridization (FISH) using a labeled oligonucleotide probe.
Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. abyntek.com [abyntek.com]
Safety Operating Guide
Proper Disposal of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃: A Comprehensive Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃, a crucial component in oligonucleotide synthesis. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices. This guide is intended for researchers, scientists, and drug development professionals.
Core Principles of Disposal
The primary strategy for the safe disposal of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ involves a controlled deactivation process through hydrolysis. The reactive phosphoramidite (B1245037) moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species and other byproducts. The stable isotope labels, ¹³C and ¹⁵N, are not radioactive and do not necessitate special disposal precautions beyond the chemical hazards of the compound itself.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. |
All disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation exposure to solvent vapors.
Step-by-Step Disposal Protocol
This protocol outlines the detailed methodology for the safe deactivation and disposal of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ waste, including solid waste and empty containers with residue.
Preparation of Quenching Solution
A 5% aqueous solution of sodium bicarbonate (NaHCO₃) will serve as the quenching solution. This weak base will facilitate the hydrolysis of the phosphoramidite and neutralize any acidic byproducts.
| Reagent | Quantity for 1 L of Solution |
| Sodium Bicarbonate (NaHCO₃) | 50 g |
| Deionized Water | 1000 mL |
Deactivation Procedure
-
Dissolution:
-
For solid Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile (B52724).
-
For empty containers, rinse the interior with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A recommended volume ratio is approximately 1:10 (phosphoramidite solution to quenching solution) to ensure a significant excess of the aqueous solution for complete reaction.
-
The hydrolysis of the phosphoramidite moiety will commence upon contact with the aqueous solution. The acetyl protecting group on the cytidine (B196190) base is relatively stable under these mild basic conditions but will eventually hydrolyze to cytidine and acetate.
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time ensures the complete degradation of the phosphoramidite.
-
-
Waste Collection:
-
After the 24-hour hydrolysis period, transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
-
Final Disposal:
-
The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.
Caption: Disposal workflow for Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.
This comprehensive guide provides the necessary information for the safe and effective disposal of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃. Adherence to these procedures will help ensure a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guide for Handling Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃
This guide provides critical safety and logistical information for the proper handling and disposal of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and protecting the environment. Phosphoramidites are sensitive and potentially hazardous compounds that require careful management throughout their lifecycle in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ to prevent exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3] |
| Face Shield | Recommended when there is a risk of splashing.[2] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Inspect gloves before each use.[2][3] |
| Laboratory Coat | A lab coat must be worn to protect skin and clothing.[1][2][3] | |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or P1 type dust mask should be used if ventilation is inadequate or if dust is generated.[2][3] |
Experimental Protocol: Safe Handling and Disposal
Handling:
-
Ventilation: Always handle Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃ in a well-ventilated area, preferably inside a certified chemical fume hood.[1]
-
Avoid Inhalation and Contact: Avoid breathing dust, vapors, or aerosols.[4] Prevent contact with skin and eyes.[4]
-
Hygienic Practices: Do not eat, drink, or smoke in areas where the compound is handled.[2] Wash hands thoroughly after handling.[2][4]
-
Storage: Keep the container tightly sealed and store in a freezer at or below -20°C in a dry, well-ventilated area.[2][5][6] Protect from moisture and oxidizing agents.[2][4]
Disposal Plan:
The primary method for safe disposal involves a controlled deactivation through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Deactivation:
-
For solid waste, dissolve the phosphoramidite (B1245037) in a minimal amount of anhydrous acetonitrile (B52724).
-
Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate, with stirring. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[1]
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure complete deactivation.[1]
-
-
Waste Collection:
-
Transfer the resulting aqueous mixture to a clearly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
-
Final Disposal:
Visualizing the Workflow
The following diagrams illustrate the necessary steps for safely handling and disposing of Ac-rC Phosphoramidite-¹³C₉,¹⁵N₃.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
